molecular formula C3H4Br2O B562026 1,3-Dibromoacetone-2-13C CAS No. 1190006-20-2

1,3-Dibromoacetone-2-13C

Cat. No.: B562026
CAS No.: 1190006-20-2
M. Wt: 216.864
InChI Key: LQQKDSXCDXHLLF-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromoacetone-2-13C (CAS 1190006-20-2) is a stable isotope-labeled analogue of 1,3-dibromoacetone, where the central carbon of the acetone backbone is replaced with carbon-13. This labeling makes it an invaluable tool in organic synthesis and chemical biology research, particularly as a precursor for the synthesis of more complex isotopically labeled compounds. The compound features a molecular formula of C₂¹³CH₄Br₂O and a molecular weight of 216.86 g/mol . It is characterized by two highly reactive bromomethyl groups, which undergo nucleophilic substitution reactions, allowing it to function as a versatile bis-alkylating agent and a key building block for cyclization and cross-linking reactions . In research applications, this compound is primarily used as a specialized synthetic intermediate. Its reactivity is similar to its unlabeled counterpart (CAS 816-39-7), which is a known bifunctional electrophile used in the synthesis of heterocycles like thiazoles and as a cross-linker for proteins and peptides . The incorporation of the carbon-13 label allows researchers to track the fate of the acetone bridge in reaction products using techniques such as NMR spectroscopy, facilitating detailed mechanistic studies and metabolic tracing. This compound is offered as a light brown oil and should be stored refrigerated between 2-8°C . This product is intended for research and development purposes in a laboratory setting and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo(213C)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQKDSXCDXHLLF-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661906
Record name 1,3-Dibromo(2-~13~C)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190006-20-2
Record name 1,3-Dibromo(2-~13~C)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1,3-Dibromoacetone-2-13C in Structural Proteomics and NMR

[1]

Executive Summary

This compound (DBA-2-13C) is a specialized isotopologue of the bifunctional alkylating agent 1,3-dibromoacetone.[1] Distinguished by the incorporation of a stable Carbon-13 isotope at the carbonyl (C2) position, this compound serves as a critical tool in structural biology and drug development. It functions primarily as a rigid, short-spacer cross-linker for cysteine residues, enabling the stabilization of transient protein-protein interactions (PPIs) and the precise elucidation of active site geometries via NMR spectroscopy.

This guide provides a definitive physicochemical profile, synthesis workflows, and application protocols for DBA-2-13C, designed for researchers requiring high-fidelity structural data.[1]

Part 1: Physicochemical Identity & Specifications[2][3]

The correct identification of isotopically labeled compounds is critical to avoid experimental error. Unlike its unlabeled parent (CAS 816-39-7) or the fully labeled analog (13C3), the 2-13C variant has a distinct registry.[1]

Table 1: Chemical Specification Profile
ParameterSpecificationNotes
Chemical Name This compoundAlso known as 1,3-Dibromo-2-propanone-2-13C
CAS Number 1190006-20-2 Distinct from unlabeled (816-39-7)
Molecular Formula C₂¹³CH₄Br₂OContains one ¹³C atom at position 2
Molecular Weight 216.86 g/mol Calculated: 216.8632 g/mol
Appearance Clear to yellowish liquid/solidLow melting point (~29–30°C); often solidifies in cold storage
Solubility Acetone, Chloroform, DCMHydrolytically unstable; store in anhydrous conditions
Isotopic Purity ≥ 99 atom % ¹³CCritical for NMR signal-to-noise ratio
Molecular Weight Calculation (High-Precision)

For mass spectrometry (MS) applications, the precise monoisotopic mass is required:

  • ¹²C (2 atoms): 24.00000 Da[1]

  • ¹³C (1 atom): 13.00335 Da[1]

  • ¹H (4 atoms): 4.03130 Da[1]

  • ⁷⁹Br (2 atoms): 157.83600 Da (Note: Br has isotopes 79/81; this is for the lightest isotopologue)

  • ¹⁶O (1 atom): 15.99491 Da[1]

  • Exact Mass: ~214.86 Da (for 79Br2 isotopologue)[1]

  • Average Molar Mass: 216.86 g/mol (using standard atomic weights).[1][2]

Part 2: Synthesis & Production Logic

The synthesis of DBA-2-13C requires the controlled bromination of Acetone-2-13C.[1] Direct bromination is often non-selective, yielding mono-, di-, and tri-brominated species.[1] A "Green Synthesis" approach utilizing halogen exchange is often preferred for higher purity and yield, minimizing hazardous waste.[1]

Workflow Diagram: Synthesis Pathways

The following diagram outlines the logical flow from the isotopic precursor to the purified cross-linker.

SynthesisWorkflowAcetoneAcetone-2-13C(Precursor)BrominationDirect Bromination(Br2, HBr catalyst)Acetone->BrominationRoute A (Traditional)DCA1,3-Dichloroacetone-2-13C(Intermediate)Acetone->DCARoute B (High Selectivity)CrudeCrude Mixture(Mono/Di/Tri-bromo)Bromination->CrudeHalogenExHalogen Exchange(LiBr, Acetone/DCM)DCA->HalogenExFinkelstein-like RxnFinalThis compound(>97% Purity)HalogenEx->FinalHigh YieldPurificationRecrystallization(Equilibration)Crude->PurificationPurification->Final

Figure 1: Comparison of Direct Bromination vs. Halogen Exchange synthesis routes.[1] Route B is preferred for laboratory-scale isotopic synthesis to maximize yield of the expensive ¹³C precursor.

Protocol: Halogen Exchange (Recommended)

This method avoids the difficult separation of poly-brominated species common in direct bromination.[1]

  • Precursor: Start with 1,3-Dichloroacetone-2-13C (commercially available or synthesized via chlorination).[1]

  • Reagent: Lithium Bromide (LiBr), anhydrous (3.5 equivalents).[1]

  • Solvent: Dichloromethane (DCM) / Acetone (10:1 ratio).

  • Condition: Reflux at 40°C for 1.5 hours.

  • Workup: The equilibrium shifts toward the bromo-derivative due to solubility differences. Filter, evaporate solvent, and recrystallize from ether/hexane.[1]

Part 3: Applications in Drug Development & Proteomics

Cysteine Cross-linking (The "Staple" Mechanism)

DBA-2-13C is a bifunctional electrophile. It reacts specifically with thiols (sulfhydryl groups) of cysteine residues to form stable thioether bonds.[1]

  • Linker Length: ~5 Å (rigid 3-carbon bridge).[1]

  • Specificity: High specificity for Cys over Lys at physiological pH (6.5–7.5).[1]

  • Mechanism: Two sequential S_N2 reactions.[1]

Why use the ¹³C analog? In NMR-based structural biology, the ¹³C label at the carbonyl carbon provides a distinct probe. Upon cross-linking, the chemical shift of the C2 carbon changes predictably. This allows researchers to:

  • Verify the formation of the cross-link.

  • Measure distances between the cross-linked helices or domains using ¹³C-edited NOESY experiments.

  • Monitor the folding transition state of proteins (e.g., Ubiquitin) by tracking the specific ¹³C signal.

Diagram: Protein Cross-linking Mechanism

CrosslinkingMechanismProteinProtein Scaffold(Two Cys Residues)IntermediateMono-Alkylated Intermediate(Unstable)Protein->Intermediate+ DBA (Step 1: S_N2)DBAThis compound(Electrophile)DBA->IntermediateCrosslinkedBis-Thioether Cross-link(Stable Staple)Intermediate->CrosslinkedStep 2: Cyclization/BridgeNMRNMR Detection(¹³C Signal Shift)Crosslinked->NMRStructural Validation

Figure 2: Step-wise mechanism of cysteine bridging.[1] The ¹³C label allows for direct NMR monitoring of the final 'stapled' state.

Histone Ubiquitination Mimicry

A primary application of DBA is the synthesis of ubiquitinated histone analogues.[3] Native isopeptide bonds are difficult to synthesize chemically.[1] DBA creates a "bis-thio-acetone" linkage that mimics the geometry of the native isopeptide bond between Ubiquitin (C-term mutant) and Histone (Lys->Cys mutant).[1]

  • Advantage: The DBA linkage is resistant to deubiquitinases (DUBs), creating stable substrates for drug screening against epigenetic targets.

Part 4: Safety & Handling Protocols (Lachrymator)

CRITICAL WARNING: 1,3-Dibromoacetone is a potent lachrymator (tear gas agent).[1] It causes severe eye, skin, and respiratory irritation.[1]

Handling Protocol
  • Engineering Controls: ALWAYS handle inside a certified chemical fume hood.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.[1]

  • Neutralization: Prepare a beaker of 10% Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate.[1] In case of a spill, cover the area with this solution to quench the alkylating capability.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound degrades in moisture, releasing HBr (corrosive gas).

References

  • e-Biochem . (n.d.).[1] this compound Product Data. Retrieved from (Verifying CAS 1190006-20-2).[1]

  • US Biological . (n.d.).[1] 1,3-Dibromoacetone-[2-13C] Data Sheet. Retrieved from (Confirming CAS and usage).[1]

  • Morgan, M. T., et al. (2016).[1] "One-Pot Synthesis of a Bis-Thio-Acetone Linked Ubiquitinated Histones Using 1,3-Dibromoacetone". ChemBioChem. (Describes the cross-linking application).

  • Sosnick, T. R., et al. (2007).[1][4] "Intra-molecular cross-linking evaluated as a structural probe of the protein folding transition state".[4] Biochemistry. Retrieved from (Describes mechanistic utility in folding studies).[1][4]

  • Huang, Z., et al. (2024).[1][5] "Green Synthesis of 1,3-Dibromoacetone Using Halogen Exchange Method". University Chemistry.[1] (Describes the LiBr/DCM synthesis route).

Technical Safety & Handling Guide: 1,3-Dibromoacetone-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1,3-Dibromoacetone-2-13C (CAS: 816-39-7 (unlabeled)) is a dual-threat compound: it presents severe immediate physiological hazards as a violent lachrymator and alkylating agent, while its isotopically labeled nature demands "zero-loss" handling protocols due to economic value.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-validated workflow for safe manipulation. The core philosophy is Containment by Design : preventing exposure through engineering controls rather than relying solely on PPE, while simultaneously ensuring quantitative recovery of the ¹³C material.

Physicochemical & Hazard Profile[1]
PropertySpecificationHazard Implication
Physical State Solid (Low MP: ~29–30°C)May liquefy during handling; risk of hidden spills.
Boiling Point ~97°CVolatile enough to off-gas lachrymatory vapors at RT.
Reactivity Electrophilic AlkylatorIrreversibly binds thiols/amines (DNA/Protein damage).
Lachrymator Potent (ppb range)Immediate, debilitating eye/respiratory irritation.
Solubility DCM, Acetone, ChloroformPenetrates standard nitrile gloves rapidly.
Isotope Carbon-13 (Pos. 2)No radiological hazard, but high economic cost.

Part 2: Strategic Handling Protocols

Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory. Face velocity must be verified >100 fpm. All work must occur at least 6 inches inside the sash.

  • Balance Enclosure: Weighing must never occur on an open bench. If a balance is not available inside a hood, use a glove bag or transport the balance into the hood temporarily.

  • Cold Trap: If removing solvent under vacuum (Rotavap), use a secondary cold trap (liquid N₂ or dry ice/acetone) to prevent lachrymatory vapors from entering the pump oil or exhaust system.

Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection against alpha-halo ketones. The combination of the ketone and halogen functionalities allows for rapid permeation (<1 minute) through thin nitrile.

  • Glove Protocol: Laminate (Silver Shield/4H) Liners are required.[1]

    • Layer 1 (Inner): Silver Shield/4H (Chemical Barrier).[1][2][3]

    • Layer 2 (Outer): Standard Nitrile (Dexterity & Grip).

  • Eye Protection: Chemical splash goggles (ventless or indirect vent). Safety glasses are inadequate due to vapor irritation.

  • Respiratory: If work must occur outside a hood (emergency only), a full-face respirator with Organic Vapor/Acid Gas cartridges is required.

"Zero-Loss" Synthesis Workflow

Handling ¹³C labeled compounds requires maximizing yield while minimizing exposure.

  • Cold Weighing: Chill the reagent bottle to 4°C before opening. This solidifies any surface liquid and reduces vapor pressure, minimizing lachrymatory off-gassing.

  • Closed-Vessel Transfer: Do not use weigh boats. Weigh directly into the tared reaction flask or a sealable vial.

  • Solvent Rinsing: Use the reaction solvent (e.g., Acetone-d6 or DCM) to rinse the transfer tools (spatulas) into the reaction vessel to ensure 100% mass transfer.

Part 3: Emergency Response & Decontamination[4][5][6]

Mechanism of Decontamination

Water alone is ineffective and may spread the hydrophobic alkylator. The most effective decontamination method utilizes a nucleophile to chemically quench the alkylating bromide.

  • Quenching Solution: 10% Sodium Thiosulfate (aq) or Sodium Bisulfite .

    • Mechanism:[3][4][5][6][7][8] The thiosulfate anion (

      
      ) acts as a soft nucleophile, attacking the alpha-carbon via an 
      
      
      
      mechanism, displacing the bromide and forming a water-soluble, non-volatile Bunte salt.
Spill Response Logic

Immediate Action: Evacuate the immediate area if vapors are detected outside the hood.

Small Spill (< 500 mg) inside Hood:

  • Do not wipe initially.

  • Cover the spill gently with absorbent pads soaked in 10% Sodium Thiosulfate .

  • Allow to sit for 15–20 minutes to ensure chemical neutralization.

  • Wipe up with fresh pads.

  • Clean surface with soap and water (remove salt residue).

  • Dispose of all waste as Halogenated Chemical Waste .

Part 4: Visualized Workflows

Diagram 1: Hierarchy of Handling & Controls

This workflow illustrates the decision logic for safe manipulation, emphasizing the critical glove selection and engineering controls.

HandlingWorkflow cluster_legend Legend Start Start Decision Decision Point Action Action / Control Hazard Critical Hazard Storage Storage: 2-8°C Under Inert Gas (Ar) Prep Preparation: Chill Bottle before Opening Storage->Prep PPE_Check PPE Check: Silver Shield Liners? Prep->PPE_Check Stop STOP: Nitrile alone is unsafe! PPE_Check->Stop No Weighing Weighing: Inside Fume Hood ONLY Directly into Reaction Vessel PPE_Check->Weighing Yes (Double Gloved) Reaction Reaction: Closed System / Inert Atm Weighing->Reaction Waste Disposal: Segregated Halogenated Waste Reaction->Waste

Caption: Operational workflow emphasizing the critical "Go/No-Go" decision on glove selection to prevent dermal exposure.

Diagram 2: Emergency Spill Response Logic

A logic gate for determining the correct response to a spill, differentiating between containment and evacuation.

SpillResponse Spill Spill Detected Location Location? Spill->Location Outside Outside Hood Location->Outside Bench/Floor Inside Inside Hood Location->Inside Contained Evacuate EVACUATE LAB Trigger Fire Alarm Do Not Re-enter Outside->Evacuate Assess Assess Size Inside->Assess Neutralize Apply 10% Sodium Thiosulfate Wait 20 mins Assess->Neutralize Manageable Cleanup Absorb & Bag Label: 'Lachrymator Debris' Neutralize->Cleanup

Caption: Decision matrix for spill response. Note that any spill outside the fume hood triggers immediate evacuation due to lachrymatory effects.

Part 5: References

  • University of Pennsylvania EHS . Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • University of Illinois Division of Research Safety . Chemical Spill Response: Bromine and Lachrymators. Retrieved from [Link]

Sources

Unlocking Metabolic Secrets: A Technical Guide to the Applications of 13C-Labeled Ketones in Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of metabolic pathways is paramount. Stable isotope tracers have emerged as indispensable tools in this endeavor, offering a window into the dynamic processes that govern cellular function and dysfunction. Among these, 13C-labeled ketones are proving to be uniquely powerful probes, particularly for interrogating energy metabolism, mitochondrial function, and the metabolic interplay between different organs and cell types. This technical guide provides an in-depth exploration of the core applications of 13C-labeled ketones in biochemistry, grounded in field-proven insights and validated methodologies.

Section 1: The Rationale for 13C-Labeled Ketones as Metabolic Tracers

Ketone bodies, primarily acetoacetate (AcAc) and β-hydroxybutyrate (β-HB), are crucial alternative energy sources to glucose, especially for the brain, heart, and skeletal muscle during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][3][4] Their metabolism is intrinsically linked to central carbon metabolism, making them ideal candidates for tracing studies. The use of the stable, non-radioactive isotope carbon-13 (13C) offers significant advantages over its radioactive counterpart, 14C, including enhanced safety and the ability to provide detailed information on the positional labeling of metabolites, which is crucial for metabolic flux analysis.[5]

The choice to use a 13C-labeled ketone as a tracer is driven by the specific biological question at hand. For instance, investigating the brain's fuel preference under different physiological states or the metabolic reprogramming in cancer cells can be effectively addressed using these tracers.[1][6][7] The journey of the 13C label from the ketone body through various metabolic pathways can be meticulously tracked using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11] This allows for the elucidation of pathway activities and the quantification of metabolic fluxes.[12][13][14][15]

Section 2: Core Applications and Mechanistic Insights

The versatility of 13C-labeled ketones allows for their application across a spectrum of biochemical research areas.

Metabolic Flux Analysis (MFA) in Central Carbon Metabolism

13C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[13][14][15][16] When cells or organisms are supplied with a 13C-labeled ketone, the labeled carbon atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using MS or NMR, researchers can computationally estimate the fluxes through various reactions.[12][14][15]

For example, [U-13C]-β-hydroxybutyrate can be used to trace the entry of ketone-derived acetyl-CoA into the tricarboxylic acid (TCA) cycle. The resulting labeling patterns in TCA cycle intermediates like citrate, succinate, and malate provide quantitative information about the contribution of ketones to oxidative metabolism relative to other substrates like glucose or fatty acids.[7][17] This is particularly valuable in studying diseases characterized by altered energy metabolism, such as cancer and neurodegenerative disorders.[1][3][18]

Experimental Workflow: 13C-Metabolic Flux Analysis using Labeled Ketones

MFA_Workflow cluster_Phase1 Phase 1: Experimental Design cluster_Phase2 Phase 2: Labeling & Extraction cluster_Phase3 Phase 3: Analysis & Modeling Tracer Tracer Selection (e.g., [U-13C]-β-HB) Cells Cell Culture/Animal Model (e.g., Neuronal Cells, Perfused Heart) Tracer->Cells Choose based on biological question Labeling 13C Labeling (Incubation with labeled ketone) Cells->Labeling Quench Metabolism Quenching (e.g., Liquid Nitrogen) Labeling->Quench Extract Metabolite Extraction (e.g., Cold Methanol) Quench->Extract Analysis MS or NMR Analysis (Measure Mass Isotopomer Distributions) Extract->Analysis Data Data Processing & Correction (Natural Abundance Correction) Analysis->Data Modeling Computational Modeling (Flux Estimation) Data->Modeling Interpretation Biological Interpretation Modeling->Interpretation

Caption: A generalized workflow for a 13C metabolic flux analysis experiment.

Probing Mitochondrial Redox State

The interconversion of acetoacetate and β-hydroxybutyrate is catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH1), a reaction dependent on the NAD+/NADH ratio.[19][20] This makes the ratio of these two ketone bodies a sensitive indicator of the mitochondrial redox state. By using hyperpolarized [1,3-13C]acetoacetate, researchers can monitor its conversion to [1,3-13C]β-hydroxybutyrate in real-time using 13C NMR spectroscopy.[19][21] An increased conversion rate can signify a more reduced mitochondrial environment (higher NADH levels), which is often associated with mitochondrial dysfunction and ischemic conditions.[19][21]

Investigating Brain Metabolism and Neurodegenerative Diseases

The brain's ability to utilize ketone bodies as an alternative fuel source is a critical area of research, especially in the context of neurodegenerative diseases where glucose metabolism is often impaired.[1][3] 13C-labeled ketones, such as [2,4-13C2]-D-β-hydroxybutyrate, have been used in human studies with in vivo MR spectroscopy to trace their metabolism in the brain.[6] These studies have shown that ketones can be a significant fuel source for neurons and that their metabolism leads to the labeling of neurotransmitters like glutamate and glutamine.[6] This provides a powerful tool to investigate the therapeutic potential of ketogenic diets and ketone supplementation in conditions like epilepsy, Alzheimer's disease, and Parkinson's disease.[1][2][3]

Signaling Pathway: Ketone Body Metabolism and Neurotransmitter Labeling

Ketone_Metabolism_Brain cluster_blood Blood cluster_neuron Neuron bHB_blood [2,4-13C]-β-HB bHB_neuron [2,4-13C]-β-HB bHB_blood->bHB_neuron MCT1 Transporter AcAc [2,4-13C]-Acetoacetate bHB_neuron->AcAc BDH1 AcCoA [2-13C]-Acetyl-CoA AcAc->AcCoA SCOT TCA TCA Cycle AcCoA->TCA aKG [4-13C]-α-Ketoglutarate TCA->aKG Glu [4-13C]-Glutamate aKG->Glu Transamination Gln [4-13C]-Glutamine Glu->Gln Glutamine Synthetase

Caption: Metabolic fate of 13C-labeled β-hydroxybutyrate in a neuron.

Elucidating Anabolic Pathways in Cancer

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation. While often associated with increased glucose uptake (the Warburg effect), some cancers can also utilize ketone bodies. Recent studies using [U-13C]-β-hydroxybutyrate have revealed an alternative metabolic route where ketone-derived acetoacetate is shunted to the cytosol and converted to acetyl-CoA for fatty acid synthesis, a critical process for building new cell membranes.[7] This highlights the role of ketone bodies in supporting anabolic processes in cancer cells, particularly under nutrient-limited conditions, and opens new avenues for therapeutic intervention.[7]

Section 3: Methodologies and Protocols

The success of any 13C-labeled ketone tracer study hinges on rigorous experimental design and execution.

Synthesis of 13C-Labeled Ketones

While some 13C-labeled ketones are commercially available, custom synthesis is often required for specific labeling patterns. Chemical synthesis methods can be employed to introduce 13C atoms at desired positions.[18][22][23][24] For instance, Grignard reactions with 13C-labeled carbon dioxide can be used to label the carboxyl group of a precursor that can then be converted to a ketone.[18] Biosynthetic methods, using microorganisms or enzymes, can also be employed to produce uniformly labeled compounds from 13C-labeled precursors like glucose.[18][25]

Experimental Protocol: 13C Tracer Analysis in Adherent Mammalian Cells

This protocol provides a general framework for a 13C tracer study using a labeled ketone in cultured cells. Optimization for specific cell lines and experimental conditions is crucial.[26][27][28][29]

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium

  • Culture medium deficient in the nutrient to be replaced by the labeled ketone (e.g., glucose-free DMEM)

  • 13C-labeled ketone (e.g., [U-13C]-β-hydroxybutyrate, sodium salt)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen

  • Cold (-80°C) 80% methanol/water solution

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • Medium Exchange: Aspirate the standard culture medium. Gently wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed labeling medium containing the 13C-labeled ketone at the desired concentration.

  • Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into downstream metabolites. This time will vary depending on the metabolic pathway and cell type and should be optimized.

  • Metabolism Quenching: To halt all metabolic activity, quickly aspirate the labeling medium and immediately add liquid nitrogen to the wells to flash-freeze the cells.

  • Metabolite Extraction:

    • Remove the plate from the liquid nitrogen and place it on dry ice.

    • Add the cold 80% methanol/water solution to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[26]

  • Cell Lysis and Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Sample Preparation for Analysis: The supernatant can then be dried under vacuum and reconstituted in an appropriate solvent for MS or NMR analysis.

Data Analysis and Interpretation

The raw data from MS or NMR analysis requires several processing steps, including correction for the natural abundance of 13C.[12] The resulting mass isotopomer distributions are then used in computational models to estimate metabolic fluxes. The interpretation of these fluxes in the context of the biological system under study is the final and most critical step, providing insights into the metabolic phenotype.[12][15]

Section 4: Data Presentation and Quantitative Summary

For clarity and comparative analysis, quantitative data from 13C-labeled ketone tracer studies should be presented in a structured format.

Table 1: Example Data from a 13C-β-Hydroxybutyrate Tracing Experiment in Neuronal Cells

MetaboliteMass IsotopomerFractional Abundance (%) - ControlFractional Abundance (%) - Disease Model
CitrateM+235.2 ± 2.125.8 ± 1.9
M+412.5 ± 1.38.7 ± 1.1
GlutamateM+228.9 ± 1.819.4 ± 1.5
M+49.8 ± 0.96.1 ± 0.7
PalmitateM+25.1 ± 0.515.3 ± 1.2
M+41.8 ± 0.37.9 ± 0.8

Data are presented as mean ± standard deviation. M+n represents the mass isotopologue with 'n' 13C atoms.

This table illustrates how the fractional abundance of different mass isotopologues can reveal shifts in metabolic pathways. In this hypothetical example, the disease model shows a decreased contribution of the 13C-labeled ketone to the TCA cycle (lower M+2 and M+4 in citrate and glutamate) but an increased contribution to fatty acid synthesis (higher M+2 and M+4 in palmitate).

Conclusion

13C-labeled ketones are powerful and versatile tools for dissecting the complexities of cellular metabolism. Their application in metabolic flux analysis, probing mitochondrial function, and investigating the metabolic landscape of the brain and other organs provides invaluable insights for both basic research and drug development. As analytical technologies continue to advance, the precision and scope of studies employing these tracers will undoubtedly expand, further unlocking the secrets held within the metabolic networks of life.

References

  • Chen, W., et al. (2019). Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue. NMR in Biomedicine, 32(6), e4091. [Link]

  • Khemtong, C., et al. (2019). Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue. PubMed, 32(6), e4091. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1978, 269-283. [Link]

  • Wilkinson, D. J., et al. (2018). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 596(14), 2873-2883. [Link]

  • Munger, J., & Clish, C. B. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 130-138. [Link]

  • Pan, J. W., et al. (2002). OXIDATIVE METABOLISM OF 13C LABELED KETONES IN HUMAN BRAIN. Neurology, 58(7 Supplement 3), A378-A378. [Link]

  • Fan, T. W., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 1(1), 3-29. [Link]

  • Bougneres, P. F., et al. (1986). Determination of human ketone body kinetics using stable-isotope labelled tracers. The Biochemical journal, 236(2), 515-519. [Link]

  • Sunny, N. E., & Jensen, M. D. (2011). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Current Opinion in Clinical Nutrition and Metabolic Care, 14(5), 483-488. [Link]

  • Lane, A. N., & Fan, T. W. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 258. [Link]

  • Lantz, B. A., & Roberts, S. B. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]

  • Giraudeau, P., et al. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. Analytical Chemistry, 94(23), 8235-8243. [Link]

  • Newman, J. C., & Verdin, E. (2017). Ketone bodies as signaling metabolites. Trends in Endocrinology & Metabolism, 28(8), 565-576. [Link]

  • Chen, Y., et al. (2024). An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells. bioRxiv. [Link]

  • Lane, A. N., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Metabolites, 4(4), 1018-1036. [Link]

  • Prins, M. L. (2020). Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases. Nutrients, 12(11), 3497. [Link]

  • Lane, A. N., & Fan, T. W. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 1978, 285-307. [Link]

  • Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]

  • Unkefer, C. J. (1983). Synthesizing Labeled Compounds. Los Alamos Science. [Link]

  • Valdebenito, R., et al. (2020). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers in Molecular Neuroscience, 13, 13. [Link]

  • Mujica-Parodi, L. R., et al. (2023). Ketone Bodies and Brain Metabolism: New Insights and Perspectives for Neurological Diseases. The Journal of Neuropsychiatry and Clinical Neurosciences, 35(2), 101-111. [Link]

  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Metabolism, 31(6), 1235-1246.e4. [Link]

  • Puchalska, P., & Crawford, P. A. (2017). Ketone bodies as a fuel for the brain during starvation. Cellular and Molecular Life Sciences, 74(22), 4037-4048. [Link]

  • Hui, S., et al. (2017). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 43, 39-45. [Link]

  • Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968943. [Link]

  • Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 698-709. [Link]

  • Kunjapur, A. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

  • Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. [Link]

  • Moravek. (n.d.). Common Applications of Carbon-13 in the Medical Field. [Link]

  • Wüthrich, K., et al. (2020). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemBioChem, 21(16), 2289-2293. [Link]

  • Li, G., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(3), 484-489. [Link]

  • Barham, J. P., & Baran, P. S. (2025). An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. Journal of the American Chemical Society. [Link]

  • Ackermann, L., et al. (2021). 13C isotope labeling of biologically relevant compounds. ResearchGate. [Link]

  • Chen, P. H., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols, 4(3), 102488. [Link]

  • Cerdan, S., et al. (2013). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics, 5, 10. [Link]

  • Gottschalk, S., et al. (2004). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in vitro metabolic studies in primary mouse hepatocytes. Proceedings of the International Society for Magnetic Resonance in Medicine, 12, 2379. [Link]

  • Tumanov, S., & Artyomov, M. N. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 310(1), H1-H11. [Link]

Sources

Technical Guide: Principles of Using 1,3-Dibromoacetone-2-13C in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1,3-Dibromoacetone-2-13C (DBA-2-13C) as a specialized bifunctional alkylating agent in mass spectrometry (MS). While standard 1,3-dibromoacetone is widely utilized for cysteine-specific cross-linking and peptide stapling, the incorporation of the stable carbon-13 isotope at the C2 position transforms this reagent into a precision probe for structural proteomics and quantitative analysis.

This guide addresses the needs of drug development professionals and structural biologists, focusing on the chemical mechanism, experimental protocols for "stapled" peptide analysis, and the bioinformatic interpretation of isotopic shifts.

Part 1: Chemical Basis & Mechanism

The Reagent: this compound
  • Chemical Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    Br
    
    
    O
  • Reactive Specificity: Sulfhydryl groups (Cysteine side chains).[1][2]

  • Bridge Structure: Forms a rigid 3-carbon bridge (

    
    CH
    
    
    
    
    
    C(=O)
    
    
    CH
    
    
    
    
    ) between two sulfur atoms.
  • Span Length: ~5.0 Å (ideal for

    
     or 
    
    
    
    helical stabilization).
Reaction Mechanism

The reaction proceeds via a double nucleophilic substitution (


). The thiolate anion of a cysteine residue attacks the 

-carbon of the DBA, displacing a bromide ion. This repeats for the second cysteine, locking the peptide into a constrained conformation (often an

-helix).

The presence of the


C label at the carbonyl (C2)  position adds a precise mass defect (+1.00335 Da relative to 

C) to the cross-linked product. This is distinct from deuterium labeling, as

C does not suffer from chromatographic isotope effects (retention time shifts) common with deuterated reagents.
Visualization of the Mechanism

ReactionMechanism Cys1 Cysteine A (Thiolate -S⁻) DBA This compound (Br-CH2-13C(=O)-CH2-Br) Cys1->DBA SN2 Attack 1 Intermediate Mono-alkylated Intermediate (R-S-CH2-13C(=O)-CH2-Br) DBA->Intermediate - HBr Cys2 Cysteine B (Thiolate -S⁻) Cys2->Intermediate SN2 Attack 2 Product Stapled/Cross-linked Product (R-S-CH2-13C(=O)-CH2-S-R') Intermediate->Product Cyclization Leaving 2x Br⁻ (Leaving Groups) Intermediate->Leaving

Caption: Step-wise S_N2 reaction mechanism of Cysteine thiols with this compound.

Part 2: Experimental Workflow

Strategic Application: Isotopic Coding

In advanced MS workflows, DBA-2-13C is rarely used in isolation. It is most powerful when used in a 1:1 ratio with unlabeled DBA (


C). This creates a unique "isotopic signature" (doublet) for every cross-linked peptide, allowing software to filter out non-cross-linked background peptides which follow natural isotopic distributions.
Step-by-Step Protocol

Objective: Cross-linking of a Cys-rich protein or peptide stapling for MS validation.

Phase A: Preparation
  • Buffer System: Use 20-50 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.5). Avoid amine-containing buffers (Tris) if high concentrations are used, though DBA is thiol-specific, high pH can promote side reactions.

  • Reduction: Treat protein with TCEP (Tris(2-carboxyethyl)phosphine) at 1-5 mM for 30 mins to ensure cysteines are reduced. Note: Avoid DTT if possible, as it contains thiols that will compete for the DBA.

Phase B: The Cross-linking Reaction
  • Reagent Dissolution: Dissolve this compound in dry Acetone or DMF to a 50 mM stock.

    • Critical Step: For isotopic coding, prepare a separate stock of natural DBA and mix 1:1 with the

      
      C stock before addition.
      
  • Incubation: Add DBA mixture to the protein solution.

    • Ratio: Use a 1.1 to 1.5 molar excess of DBA relative to total free cysteine pairs.

    • Conditions: Incubate at Room Temperature (25°C) for 30–60 minutes in the dark.

  • Quenching: Add excess DTT (10-20 mM) or

    
    -mercaptoethanol to quench unreacted DBA.
    
Phase C: Digestion & Enrichment
  • Alkylation: Alkylate remaining free cysteines with Iodoacetamide (IAA) to prevent disulfide scrambling during digestion.

  • Digestion: Add Trypsin (Protease:Protein ratio 1:50) and incubate overnight at 37°C.

  • Desalting: Use C18 spin columns (e.g., ZipTip) to remove salts and reagents.

Workflow Diagram

Workflow Start Protein/Peptide Sample (Reduced Cysteines) Mix Add Reagent Mix (1:1 Ratio of 12C-DBA : 13C-DBA) Start->Mix React Incubation (pH 8.0, 30-60 min, RT) Mix->React Quench Quench (Excess DTT) React->Quench Digest Trypsin Digestion (Generate Peptides) Quench->Digest MS LC-MS/MS Analysis (High-Res Orbitrap/Q-TOF) Digest->MS

Caption: Experimental workflow for isotopic coding using DBA-2-13C for mass spectrometry.

Part 3: Mass Spectrometry Analysis

Data Interpretation: The Mass Shift

The core principle of detection relies on identifying the mass modification introduced by the cross-linker.

ParameterUnlabeled DBA (

C)
Labeled DBA (

C)

Mass
Formula Added C

H

O

C


C

H

O
--
Monoisotopic Mass 54.0106 Da55.0139 Da+1.0033 Da
Target Residues Cys - CysCys - Cys--

Note: The net mass added is calculated as the mass of the bridge (C3H2O) assuming the loss of 2 protons from the cysteine thiols (-2H) and the displacement of 2 bromines (-2Br) from the reagent.

Isotopic Envelope Analysis

When a 1:1 mix is used, the mass spectrum of a cross-linked peptide will show a distorted isotopic envelope.

  • Singlet (Natural): A normal peptide has a dominant M (monoisotopic) peak, followed by a smaller M+1 (~1.1% per carbon).

  • Doublet (Labeled): The cross-linked peptide will show two distinct envelopes separated by exactly 1.003 Da.

    • Because the shift is only +1 Da, low-resolution instruments cannot easily distinguish the labeled M peak from the natural M+1 isotope of the unlabeled counterpart.

    • Requirement: High-resolution MS (Resolution > 60,000 at m/z 400) is recommended.

    • Alternative Strategy: If using only DBA-2-13C (no mix), one looks for the +55.01 Da shift rather than +54.01 Da. This is crucial for validating that the bridge contains the exogenous carbon and is not an artifact or disulfide bond (-2.016 Da).

Fragmentation (MS2)

Under Collision-Induced Dissociation (CID) or HCD:

  • The thioether bonds formed by DBA are generally stable.

  • Fragmentation occurs along the peptide backbone (b and y ions).

  • Signature: Cross-linked peptides yield a "zipper" fragmentation pattern where two peptide chains are held together, or a cyclic peptide fragment if the cross-link is intramolecular (stapled). The

    
    C label remains on the bridge, adding +1 Da to any fragment ion containing the modification.
    

Part 4: Applications & Causality

Peptide Stapling for Drug Discovery

"Stapling" peptides using DBA constrains them into an


-helical conformation, improving cell permeability and proteolytic stability.
  • Why 2-13C? In pharmacokinetic (PK) studies, the

    
    C label acts as a tracer. It allows researchers to distinguish the intact drug (stapled) from metabolites where the staple might have been metabolized, using Isotope Ratio Mass Spectrometry (IRMS) or high-res LC-MS.
    
Structural Proteomics

DBA is a "short-range" cross-linker (~5 Å).

  • Causality: If a cross-link is observed between Cys A and Cys B, these residues must be within 5 Å in the native structure.

  • Validation: The 2-13C label confirms the linkage is chemically induced by DBA and is not a naturally occurring disulfide bond (which would have a similar mass loss of 2H, but lacks the C3H2O bridge mass).

References

  • Evaluation of 1,3-dibromoacetone as a cysteine-selective cross-linker. Source: Journal of the American Society for Mass Spectrometry. Context: foundational protocols for DBA cross-linking.

  • Peptide stapling techniques based on different macrocyclisation chemistries. Source: Chemical Society Reviews (RSC). Context: Detailed chemistry of forming the acetone bridge for helix stabilization.

  • Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Source: Journal of Proteomics. Context: Principles of using heavy/light isotopes (like 13C) for quantitative analysis and filtering.[3]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis. Source: Methods in Molecular Biology (NIH/PubMed). Context: General principles of detecting 13C enrichment in biological samples via MS.

Sources

Methodological & Application

mass spectrometry analysis of 1,3-Dibromoacetone-2-13C cross-linked peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Structural Analysis of Cysteine-Rich Peptides using 1,3-Dibromoacetone-2-13C

Executive Summary

This application note details the protocol for using This compound (DBA-2-13C) as a bifunctional cross-linking reagent for the structural characterization of peptides and proteins. While 1,3-Dibromoacetone (DBA) is widely recognized for "stapling" peptides via cysteine residues to enforce


-helical structures or map disulfide proximities, the incorporation of the Carbon-13 isotope at the C2 position  introduces a critical mass spectrometry (MS) handle.

This protocol leverages the specific mass shift (+1.003 Da) and the unique isotopic signature of DBA-2-13C to definitively distinguish cross-linked species from linear precursors and non-specific adducts. This method is particularly valuable for validating "stapled" peptides in drug discovery and mapping solvent-accessible cysteine pairs in structural proteomics.

Scientific Background & Mechanism

The Chemistry of Stapling

1,3-Dibromoacetone acts as a rigid, bifunctional electrophile. Under physiological or slightly alkaline conditions (pH 7.5–8.5), the sulfhydryl groups of cysteine residues act as nucleophiles, displacing the bromine atoms in two sequential


 reactions. This results in the formation of a stable thioether-ketone-thioether  bridge (C3H4O) between two cysteine residues (typically 

or

spacing).
The Isotopic Advantage (2-13C)

In complex proteomic matrices, identifying the cross-linked peptide is challenging due to the abundance of linear peptides.

  • Natural Linker (12C-DBA): Adds a monoisotopic mass of 56.026 Da .

  • Isotopologue (13C-DBA): Adds a monoisotopic mass of 57.029 Da .

By utilizing a 1:1 mixture of naturally abundant DBA and DBA-2-13C, researchers can generate a unique "doublet" isotopic signature in the MS1 spectrum. Alternatively, the 13C-labeled reagent can be used to confirm the presence of the ketone bridge via specific neutral loss fragmentation (loss of


CO vs 

CO) in MS/MS experiments.

Experimental Workflow

The following diagram illustrates the comparative workflow for validating cysteine cross-links using the isotopic reagent.

DBA_Workflow cluster_Reaction Cross-linking Reaction Sample Cysteine-Rich Peptide/Protein (Reduced) Split Split Sample / Mix Reagents Sample->Split Rxn_Light Reaction A: 1,3-Dibromoacetone (12C) Split->Rxn_Light Rxn_Heavy Reaction B: This compound Split->Rxn_Heavy Quench Quench (DTT/Excess Cys) Rxn_Light->Quench Rxn_Heavy->Quench Digest Enzymatic Digestion (Trypsin/Chymotrypsin) Quench->Digest LCMS High-Res LC-MS/MS (Orbitrap/Q-TOF) Digest->LCMS Data Data Analysis (Mass Shift & Isotope Pattern) LCMS->Data

Figure 1: Workflow for differential isotope labeling of cysteine cross-links. The parallel or mixed reaction strategy allows for the validation of the 56/57 Da mass shift.

Detailed Protocol

Reagent Preparation
  • Buffer A (Reaction Buffer): 50 mM Ammonium Bicarbonate (AmBic) or 20 mM HEPES, pH 8.0. Avoid Tris buffers if possible, as primary amines can compete at high pH, though DBA is highly Cys-selective.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride. Prepare 100 mM stock.

  • Cross-linkers:

    • Light: 1,3-Dibromoacetone (dissolved in DMF or Acetonitrile to 50 mM).

    • Heavy: this compound (dissolved in DMF or Acetonitrile to 50 mM).

  • Quenching Agent: Dithiothreitol (DTT), 1 M stock.

Reduction and Cross-linking

Note: This protocol assumes a starting protein concentration of 1 mg/mL (approx. 20–50 µM).

  • Reduction: Dilute the protein sample in Buffer A. Add TCEP to a final concentration of 1–2 mM. Incubate at RT for 30 minutes to reduce existing disulfide bonds. Crucial: Do not use DTT for reduction here, as excess DTT will scavenge the DBA reagent.

  • Cross-linking Reaction:

    • Strategy A (1:1 Mix for Doublet Coding): Premix 12C-DBA and 13C-DBA in a 1:1 molar ratio. Add to the protein sample at a 1.1-fold molar excess per cysteine pair (e.g., if the protein has 2 Cys, use 1.1 eq of DBA).

    • Strategy B (Validation): Run two parallel reactions (one Light, one Heavy).

  • Incubation: Incubate at 4°C for 1 hour or RT for 20 minutes in the dark. The reaction is fast.

  • Quenching: Add DTT to a final concentration of 10 mM. Incubate for 15 minutes to quench unreacted DBA.

Digestion and Desalting
  • Alkylation (Optional): If free cysteines remain (those not cross-linked), alkylate with Iodoacetamide (IAA) in the dark for 20 mins.

  • Digestion: Add Trypsin (proteomics grade) at a 1:50 (enzyme:substrate) ratio. Incubate overnight at 37°C.

  • Cleanup: Desalt peptides using C18 spin tips or solid-phase extraction (SPE) cartridges. Evaporate to dryness and resuspend in 0.1% Formic Acid for LC-MS.

Mass Spectrometry Analysis

LC-MS Parameters
  • Instrument: High-resolution MS (e.g., Orbitrap or Q-TOF) is required to resolve the 1.003 Da shift and isotopic envelopes.

  • Resolution: Minimum 60,000 at 200 m/z.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is recommended. The thioether bond is relatively stable, but the ketone bridge can undergo specific fragmentation.

Data Interpretation & Mass Shifts

The identification relies on detecting the specific mass modification on Cysteine residues.

ModificationComposition ChangeMonoisotopic Mass Shift (

M)
Cys-Cys Bridge (12C) + C3H2O (Loss of 2 H, Gain of Bridge)+ 54.010 Da (Net shift on peptide)
Cys-Cys Bridge (13C) + C2(13C)1H2O+ 55.014 Da (Net shift on peptide)
Linear Alkylation (Dead-end) + C3H3OBr (One side reacted)+ 133.936 Da

Note on Calculation: The "Bridge" mass usually cited is the mass of the linker itself (56 Da). However, when bridging two cysteines, two protons are lost from the sulfhydryls (-2.016 Da). Therefore, the net mass added to the intact peptide mass is 56.026 - 2.016 = 54.010 Da.

Validation via Neutral Loss (Advanced)

In MS/MS spectra, the carbonyl group of the bridge can be lost as Carbon Monoxide (CO).

  • Light Cross-link: Look for neutral loss of 27.99 Da (CO) from the precursor.

  • Heavy Cross-link: Look for neutral loss of 29.00 Da (

    
    CO)  from the precursor.
    This specific "mass defect" tracking confirms the cross-link is indeed the DBA bridge and not a random adduct.
    

Troubleshooting & Optimization

  • Precipitation: DBA is hydrophobic. If the protein precipitates upon addition, add acetonitrile to the reaction buffer (up to 20% v/v) to maintain solubility.

  • Over-alkylation: If you observe mass shifts corresponding to "Dead-end" modifications (+134 Da), the cysteine residues are too far apart to bridge, or the reagent concentration is too high. Reduce reagent excess.

  • Missed Cleavages: Cross-linked peptides are bulky and may inhibit trypsin access. Use Chymotrypsin or Glu-C as alternative proteases to improve sequence coverage.

References

  • Use of 1,3-Dichloroacetone (Analog)

    • Lau, Y. H., et al. (2015).[1][2] "A two-component 'double-click' approach to peptide stapling."[1][2] Nature Protocols, 10, 585–594.[2]

    • Source:[2]

  • Mechanism of Cysteine Cross-linking

    • Bruner, K. M., et al. (2020).[3] "1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides."[4][5] ACS Omega, 5(5), 2466–2472.

    • Source:

  • Mass Spectrometry of Cross-linked Peptides (General Principles)

    • Sinz, A. (2006). "Chemical cross-linking and mass spectrometry to map three-dimensional protein structures."[6] Mass Spectrometry Reviews, 25(4), 663–682.

    • Source:

  • Isotope Labeling in Cross-linking (Validation Strategies)

    • Müller, M. Q., et al. (2010). "Isotope-labeled cross-linkers and Fourier transform ion cyclotron resonance mass spectrometry for structural analysis of protein complexes." Analytical Chemistry, 82(16), 6958–6968.
    • Source:

Sources

Probing Protein Structure and Dynamics with 13C NMR using 1,3-Dibromoacetone-2-13C as a Site-Specific Label

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: Unveiling Molecular Insights with Precision

In the intricate world of protein science and drug development, understanding the three-dimensional structure and dynamic behavior of proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating these characteristics at an atomic level. While multidimensional NMR of uniformly isotopically labeled proteins provides comprehensive structural information, its application can be limited by protein size and the complexity of the resulting spectra. An alternative and complementary approach is the use of site-specific isotopic labeling, which introduces a sensitive NMR probe at a defined location within the protein.

This application note details a robust methodology for the site-specific labeling of proteins using 1,3-Dibromoacetone-2-13C and subsequent analysis by one-dimensional (1D) ¹³C NMR spectroscopy. This technique is particularly effective for probing the local environment of and distances between cysteine residues, which are often located in functionally significant regions such as active sites, allosteric sites, or protein-protein interfaces. The central ¹³C-labeled carbonyl carbon of the dibromoacetone linker serves as a unique spectroscopic reporter, providing a clear and unambiguous signal in the ¹³C NMR spectrum.

Scientific Principles: The Chemistry and Physics Behind the Technique

The successful application of this method hinges on two core principles: the specific chemical reactivity of 1,3-dibromoacetone and the sensitivity of the ¹³C nucleus to its local magnetic environment.

The Labeling Chemistry: A Bifunctional Crosslinker

1,3-Dibromoacetone is a bifunctional alkylating agent that exhibits high reactivity towards the nucleophilic thiol groups of cysteine residues.[1][2] The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism, where the thiolates of two cysteine residues attack the electrophilic carbons bearing the bromine atoms. This results in the formation of a stable thioether linkage, effectively cross-linking the two cysteine residues with a three-carbon bridge.

When using 1,3-Dibromoacetone-2-¹³C, the isotopic label is strategically positioned at the central carbonyl carbon of this bridge. This position is ideal for several reasons:

  • Distinct Chemical Shift: The carbonyl carbon resonates in a region of the ¹³C NMR spectrum that is typically less crowded, minimizing signal overlap from other protein carbons.[3][4]

  • Sensitivity to Local Environment: The chemical shift of the ¹³C-labeled carbonyl is sensitive to changes in its local electronic environment, which can be influenced by factors such as solvent accessibility, nearby amino acid residues, and ligand binding.

  • Single, Sharp Resonance: In a successfully cross-linked protein, the label will ideally give rise to a single, sharp resonance, simplifying spectral interpretation.

The Power of ¹³C NMR: A Window into Molecular Structure

Carbon-13 is a spin-½ nucleus, making it amenable to NMR spectroscopy. While the natural abundance of ¹³C is low (~1.1%), isotopic enrichment at a specific site dramatically enhances the signal-to-noise ratio for that carbon, allowing for its detection even in large protein complexes.[3]

The precise frequency at which a ¹³C nucleus resonates (its chemical shift) is highly dependent on its local magnetic environment. Electron-withdrawing groups, such as the adjacent carbonyl oxygen and the thioether linkages in the cross-linked product, deshield the nucleus, causing it to resonate at a higher frequency (downfield shift).[4] This sensitivity allows researchers to infer structural information based on the observed chemical shift of the ¹³C label.

Experimental Workflow: From Protein to Spectrum

The overall experimental workflow for this technique can be broken down into four key stages: protein preparation, labeling with 1,3-dibromoacetone-2-¹³C, purification of the labeled protein, and ¹³C NMR data acquisition and analysis.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_expression Protein Expression & Purification cysteine_engineering Site-Directed Mutagenesis (if needed) labeling Incubation with this compound protein_expression->labeling quenching Reaction Quenching labeling->quenching purification Removal of Excess Reagent quenching->purification nmr_acquisition 13C NMR Data Acquisition purification->nmr_acquisition data_analysis Spectral Analysis nmr_acquisition->data_analysis

Figure 1: A generalized workflow for the ¹³C NMR analysis of proteins labeled with 1,3-Dibromoacetone-2-¹³C.

Detailed Protocols

Part 1: Protein Preparation and Cysteine Engineering
  • Protein Expression and Purification: Express and purify the protein of interest using established protocols. Ensure the final protein sample is in a suitable buffer for the labeling reaction (e.g., a buffer devoid of primary amines if there is a risk of side reactions, although the reaction with thiols is generally much faster).

  • Site-Directed Mutagenesis (if necessary): If the protein of interest does not have suitably positioned cysteine residues for cross-linking, introduce them via site-directed mutagenesis. The ideal placement will depend on the specific structural question being addressed. For distance measurements, two cysteines should be engineered at a distance amenable to cross-linking by the approximately 4-5 Å span of the dibromoacetone linker.

Part 2: Labeling with 1,3-Dibromoacetone-2-¹³C

Materials:

  • Purified protein containing cysteine residues (typically 1-5 mg/mL).

  • 1,3-Dibromoacetone-2-¹³C stock solution (e.g., 100 mM in a water-miscible organic solvent like DMSO or DMF).

  • Labeling buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.0-8.0).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Quenching reagent (e.g., 1 M β-mercaptoethanol or DTT).

Protocol:

  • Reduction of Cysteine Residues: Prior to labeling, it is crucial to ensure that all cysteine residues are in their reduced, free thiol state.

    • Incubate the protein solution with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: The reducing agent must be removed before adding the labeling reagent, as it will compete for reaction with the dibromoacetone.

    • Use a desalting column (e.g., PD-10) or spin concentrator to exchange the protein into fresh, de-gassed labeling buffer.

  • Labeling Reaction:

    • Immediately after removing the reducing agent, add a 5- to 10-fold molar excess of the 1,3-Dibromoacetone-2-¹³C stock solution to the protein solution. The final concentration of the organic solvent from the stock solution should typically be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent to a final concentration of 10-20 mM. This will react with any unreacted 1,3-dibromoacetone.

    • Incubate for an additional 15-30 minutes at room temperature.

Part 3: Purification of the Labeled Protein

It is essential to remove unreacted labeling reagent and quenching reagent from the protein sample prior to NMR analysis.

Methods:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from small molecule contaminants.[5]

  • Dialysis: Extensive dialysis against the desired NMR buffer can also be used to remove excess reagents.[5]

  • Affinity Chromatography: If the protein has an affinity tag (e.g., a His-tag), this can be used for a final polishing step.[6]

Part 4: ¹³C NMR Data Acquisition and Analysis

NMR Sample Preparation:

  • Concentrate the purified, labeled protein to the desired concentration for NMR analysis (typically 0.1-1 mM).[7]

  • Exchange the protein into the final NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the field-frequency lock.[8]

  • Transfer the sample to a high-quality NMR tube.

NMR Data Acquisition:

  • Acquire a 1D ¹³C NMR spectrum on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Use a standard 1D ¹³C pulse sequence with proton decoupling.[9]

  • Optimize acquisition parameters, such as the number of scans and the relaxation delay, to achieve an adequate signal-to-noise ratio.[9][10]

Data Analysis and Interpretation:

  • Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform to obtain the ¹³C NMR spectrum.

  • Identify the resonance corresponding to the ¹³C-labeled carbonyl carbon of the dibromoacetone linker.

  • Compare the observed chemical shift to reference values and interpret any shifts in the context of the protein's structure and environment.

Data Presentation and Expected Results

The primary result of this experiment is a 1D ¹³C NMR spectrum with a prominent peak corresponding to the labeled carbonyl carbon.

Expected ¹³C Chemical Shifts

The chemical shift of the carbonyl carbon in the cross-linked product will be influenced by its local environment. Below is a table of approximate ¹³C chemical shifts for relevant species.

Compound/Functional GroupApproximate ¹³C Chemical Shift (ppm)Reference(s)
Acetone (C=O)206[11][12]
1,3-Dibromoacetone (C=O)~190-200Estimated
Cysteine (Cβ)~28 (reduced), ~41 (oxidized)[13][14][15]
Cys-Acetone-Cys Crosslink (¹³C=O) ~210-220 Estimated

Note: The chemical shift of the cross-linked carbonyl is estimated to be downfield from that of acetone due to the electron-withdrawing effects of the two thioether linkages.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Incomplete reduction of cysteines.Ensure complete removal of the reducing agent before adding the labeling reagent. Optimize the concentration of the reducing agent and incubation time.
Inaccessible cysteine residues.Confirm the accessibility of the cysteine residues through structural modeling or mutagenesis.
Hydrolysis of the labeling reagent.Prepare the stock solution of 1,3-dibromoacetone fresh and minimize its exposure to aqueous solutions before adding to the protein.
Protein Precipitation Over-labeling or modification of critical residues.Reduce the molar excess of the labeling reagent. Optimize the reaction time and temperature.
Inappropriate buffer conditions.Ensure the buffer pH and ionic strength are suitable for protein stability.
No or Weak NMR Signal Low protein concentration or labeling efficiency.Confirm protein concentration and labeling efficiency using other methods (e.g., mass spectrometry).
Incorrect NMR acquisition parameters.Optimize the number of scans and relaxation delay. Ensure proper tuning and shimming of the spectrometer.

Advanced Applications and Future Directions

The methodology described here provides a foundation for a range of more advanced NMR experiments. For instance, the introduction of a second isotopic label (e.g., ¹⁵N) in the protein backbone would allow for heteronuclear NMR experiments to probe the proximity of the ¹³C label to other parts of the protein. Furthermore, this technique can be used to study:

  • Conformational Changes: Monitor changes in the ¹³C chemical shift upon ligand binding, protein-protein interaction, or changes in environmental conditions (e.g., pH, temperature).

  • Drug Discovery: Screen for small molecules that bind near the labeled site by observing changes in the ¹³C resonance.

  • Protein Dynamics: Use relaxation-based NMR experiments to probe the motional properties of the cross-linked region.

Conclusion

The use of 1,3-Dibromoacetone-2-¹³C as a site-specific labeling agent for ¹³C NMR analysis offers a powerful and versatile tool for investigating protein structure and function. By providing a sensitive and unambiguous spectroscopic probe, this technique enables researchers to gain valuable insights into the local environment and dynamics of specific regions within a protein. The detailed protocols and troubleshooting guide provided in this application note should serve as a valuable resource for scientists and drug development professionals seeking to employ this powerful methodology in their research.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165–171.
  • PubMed. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | acetone-d6 | NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • National Institutes of Health. (2010). Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C{1H} NMR spectrum of acetone-d6. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6". Retrieved from [Link]

  • National Institutes of Health. (n.d.). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of a Bis-Thio-Acetone Linked Ubiquitinated Histones Using 1,3-Dibromoacetone. Retrieved from [Link]

  • National Institutes of Health. (2010). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • ACS Publications. (2001). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Retrieved from [Link]

  • ACS Publications. (2008). Protein Structure Determination from 13C Spin-Diffusion Solid-State NMR Spectroscopy. Retrieved from [Link]

  • Frontiers. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

  • ResearchGate. (2010). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]

  • ResearchGate. (2022). Why is my protein labelling not working?. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubMed Central. (2012). Preparative Purification of Recombinant Proteins: Current Status and Future Trends. Retrieved from [Link]

  • MDPI. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorescent labeling of specific cysteine residues using CyMPL. Retrieved from [Link]

  • PubMed Central. (n.d.). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Retrieved from [Link]

  • Biology LibreTexts. (2021). 3.3: Protein Purification. Retrieved from [Link]

  • University of Alberta. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supporting Information for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sample Preparation for Mass Spectrometry of 1,3-Dibromoacetone-2-13C Cross-links

Executive Summary

This guide details the protocol for generating and analyzing cysteine-specific protein cross-links using This compound (DBA-2-13C) . Unlike non-specific amine cross-linkers (e.g., DSS/BS3), DBA specifically targets sulfhydryl groups to form stable thioether bridges (


). This reagent is widely utilized for "peptide stapling" to stabilize 

-helical structures and for mapping distance constraints between cysteine residues (

5 Å).

The inclusion of the


C isotope at the C2 position  serves as a critical mass reporter. It introduces a distinct mass shift (+1.003 Da relative to the 

C analog), enabling precise discrimination between genuine cross-links and experimental artifacts or background noise.

Chemical Principle & Mechanism

The reaction proceeds via a double nucleophilic substitution (


). Two cysteine thiolates attack the terminal carbons of the 1,3-dibromoacetone, displacing two bromide ions.
  • Reagent: this compound (

    
    )
    
  • Reactive Group:

    
    -haloketone
    
  • Target: Cysteine Sulfhydryl (-SH)

  • Resulting Bridge: 2-(

    
    C)-acetone bridge (
    
    
    
    )

Mass Shift Calculation:

  • Loss: 2

    
     HBr
    
  • Gain:

    
    
    
  • Monoisotopic Mass Added: ~55.018 Da (compared to ~54.015 Da for the

    
    C analog).
    
Visual 1: Reaction Mechanism

ReactionMechanism Cys1 Cysteine A (-SH) DBA This compound (Br-CH2-13C=O-CH2-Br) Cys1->DBA Nucleophilic Attack Cys2 Cysteine B (-SH) Cys2->DBA Nucleophilic Attack Intermediate Transition State (SN2 Attack) DBA->Intermediate Product Stapled Peptide (-S-CH2-13C(=O)-CH2-S-) Intermediate->Product Cyclization Byproduct 2 HBr Intermediate->Byproduct

Caption: Mechanism of cysteine stapling via double nucleophilic displacement of bromide by thiols.

Experimental Protocol

Critical Pre-requisite: Standard reducing agents like DTT (dithiothreitol) or


-mercaptoethanol must be avoided  during the cross-linking step, as they contain thiols that will competitively react with DBA, quenching the reagent before it modifies the protein.
Reagents Required
  • Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5–8.0. (Avoid Tris during reaction if possible, though DBA is highly thiol-specific).

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Non-thiol reductant.

  • Cross-linker: this compound (dissolved in DMF or DMSO immediately before use).

  • Quench: DTT (Dithiothreitol).

  • Alkylation: Iodoacetamide (IAM).

  • Enzyme: Sequencing Grade Trypsin.[1]

Step-by-Step Workflow

1. Protein Solubilization & Reduction

  • Dissolve protein (approx. 1 mg/mL) in 50 mM HEPES, pH 7.8 .

  • Add TCEP to a final concentration of 5 mM .

  • Incubate at RT for 30 minutes to reduce disulfide bonds.

    • Why: DBA requires free thiols. TCEP does not contain a thiol group and does not interfere with the subsequent alkylation by DBA.

2. Cross-linking Reaction

  • Prepare a fresh 50 mM stock of This compound in anhydrous DMF.

  • Add the cross-linker to the protein solution.[1]

    • Ratio: Use a 1.5-fold to 3-fold molar excess over total cysteine content (not just protein content).

  • Incubate at Room Temperature for 1–2 hours in the dark.

    • Note: The reaction is rapid.[2] Over-incubation may lead to non-specific reactions or protein precipitation.

3. Quenching

  • Add DTT to a final concentration of 10–20 mM .

  • Incubate for 15 minutes.

    • Mechanism:[3][4] The excess DTT thiols rapidly scavenge any remaining unreacted DBA, preventing artificial cross-linking during digestion.

4. Alkylation of Residual Cysteines

  • Add Iodoacetamide (IAM) to a final concentration of 40 mM (ensure it is in excess of the total TCEP + DTT).

  • Incubate for 30 minutes in the dark.

    • Purpose: This blocks any cysteines that were not cross-linked (e.g., those too far apart), preventing disulfide scrambling during digestion.

5. Digestion & Desalting

  • Dilute sample to reduce denaturant concentration (if Urea was used).

  • Add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • Desalt using C18 Spin Columns (e.g., ZipTip or StageTip). Dry peptides in a vacuum centrifuge.

Visual 2: Sample Preparation Workflow

Workflow Start Protein Sample (Disulfides Intact) Step1 1. Reduction (5mM TCEP, pH 7.8) Exposes -SH groups Start->Step1 Step2 2. Cross-linking Add DBA-2-13C (1-2 hrs, RT) Step1->Step2 Free Thiols Ready Step3 3. Quenching Add excess DTT Step2->Step3 Formation of Thioether Bridge Step4 4. Alkylation Add IAM (Caps free Cys) Step3->Step4 Step5 5. Digestion Trypsin, 37°C, O/N Step4->Step5 End LC-MS/MS Analysis Step5->End

Caption: Optimized workflow ensuring cysteine availability before DBA addition and proper quenching.

Mass Spectrometry & Data Analysis

LC-MS/MS Parameters
  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is recommended. The thioether bond is relatively stable, but the peptide backbone will fragment to provide sequence information.

  • Precursor Selection: Prioritize charge states +3 and higher (cross-linked peptides are larger and carry more charge).

Identification Strategy

The key to success is defining the correct modification in your search engine (e.g., MaxQuant, Proteome Discoverer, pLink).

Table 1: Modification Configuration

ParameterSettingNotes
Modification Type Cross-link (Cys-Cys)Specificity must be set to 'C'
Composition Added

Elemental composition of the bridge
Monoisotopic Mass Shift +55.0184 Da Precise mass of the 2-

C bridge
Light Control (Optional) +54.0150 DaIf using standard DBA for comparison
Dead-end Modification +134.92 DaMonolink:

(One Br remains)

Validation via Isotope Pattern: If you perform a 1:1 mix of Light (DBA) and Heavy (DBA-2-13C) cross-linking:

  • Look for "doublet" peaks in the MS1 spectrum.

  • The heavy peak will be exactly +1.003 Da heavier than the light peak.

  • Note: Because the shift is only +1 Da, the heavy monoisotopic peak will overlap with the first isotopic peak (M+1) of the light peptide. This requires high-resolution MS (Orbitrap, >60k resolution) and careful deconvolution, or simply using the 13C version as a standalone tracer to confirm mass accuracy against a theoretical value.

Troubleshooting & Optimization

  • Problem: Low Cross-linking Yield.

    • Cause: pH too low (thiols not deprotonated) or TCEP oxidized.

    • Solution: Adjust pH to 8.[1]0. Use fresh TCEP. Ensure protein is denatured (e.g., 4M Urea) if cysteines are buried.

  • Problem: "Dead-end" Modifications (Monolinks).

    • Cause: Protein concentration too low (intramolecular reaction favored) or DBA concentration too high.

    • Solution: Optimize DBA:Protein ratio. Monolinks appear as Cysteine + ~135 Da (if Br remains) or +55 Da (if hydrolyzed to -OH).

  • Problem: Precipitation.

    • Cause: DBA is hydrophobic.

    • Solution: Ensure DMF/DMSO concentration in final sample is <5%. Add DBA slowly with vortexing.

References

  • Jo, H., Meinhardt, N., Wu, Y., et al. (2012). Development of

    
    -Helical Peptide Nucleators. Journal of the American Chemical Society. Link
    
  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015).[5] Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews. Link

  • Thermo Fisher Scientific. (n.d.).[3] Crosslinking Protein Interaction Analysis Handbook. Link

  • Götze, M., et al. (2019). Automated assignment of MS/MS cleavable cross-links in protein 3D-structure analysis. Analytical Chemistry. Link

Sources

Application Note: Precision Mapping of Protein Interfaces using 1,3-Dibromoacetone-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodology for using 1,3-Dibromoacetone-2-13C (DBA-2-13C) as a bifunctional crosslinking probe to identify and structurally characterize protein interaction sites. Unlike long-chain flexible crosslinkers (e.g., DSS, BS3) that capture dynamic ensembles, DBA forms a rigid, short-span (~5 Å) thioether bridge between proximal cysteine residues. The incorporation of the


C-isotope at the C2 (carbonyl) position  transforms this crosslinker into a sensitive site-specific NMR reporter. This protocol bridges the gap between low-resolution interaction mapping and high-resolution structural biology, enabling researchers to "lock" transient conformations and read out local electronic environments via NMR spectroscopy.

Introduction & Scientific Rationale

The Challenge: Transient Interfaces

Standard structural biology techniques (X-ray crystallography, Cryo-EM) often struggle with transient protein-protein interactions (PPIs) or highly dynamic intrinsically disordered regions (IDRs). Chemical crosslinking Mass Spectrometry (XL-MS) identifies proximity but often lacks precise conformational data due to the flexibility of standard linkers.

The Solution: The DBA-2-13C Probe

1,3-Dibromoacetone is a rigid "stapling" agent. When it reacts with two thiols (cysteines), it forms a cyclic or bridging structure.

  • Rigidity: The short bridge (

    
    ) constrains the protein backbone, stabilizing specific conformations (e.g., 
    
    
    
    -helical staples).
  • The

    
    C Advantage:  The C2 carbonyl carbon is 
    
    
    
    hybridized. Its chemical shift in NMR (
    
    
    ) is highly sensitive to:
    • Hydrogen Bonding: H-bonds to the carbonyl oxygen cause downfield shifts.

    • Electrostatics: Local electric fields at the protein interface.

    • Geometry: The dihedral angles of the formed crosslink.

By using DBA-2-13C, researchers do not just "find" an interaction; they create a localized NMR probe that reports on the nature of that interaction interface.

Mechanism of Action

The reaction proceeds via a double nucleophilic substitution (


).
  • Activation: At physiological pH (7.5–8.5), cysteine thiols (

    
    ) exist in equilibrium with thiolate anions (
    
    
    
    ), which are potent nucleophiles.
  • First Alkylation: A thiolate attacks C1 or C3 of DBA, displacing a bromide ion.

  • Proximity-Driven Cyclization: If a second cysteine is within ~5-7 Å, it attacks the remaining brominated carbon, displacing the second bromide and forming the stable thioether bridge.

Diagram 1: Reaction Mechanism

ReactionMechanism

Figure 1: Step-wise alkylation mechanism of DBA-2-13C forming a thioether bridge.

Experimental Protocol

Phase A: Preparation and Cysteine Engineering

Pre-requisite: The target proteins must have cysteines positioned at the suspected interface.[1] If native cysteines are absent or buried, use Site-Directed Mutagenesis (SDM) to introduce Cys pairs at distances of 6–10 Å (


).

Reagents:

  • Buffer A: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 (Degassed).

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT/BME as they contain thiols that will react with DBA.

  • DBA-2-13C Stock: 50 mM in anhydrous DMSO (Prepare fresh; light sensitive).

Phase B: The Crosslinking Reaction

Step-by-Step Workflow:

  • Reduction: Incubate protein (50–100

    
    M) with 1 mM TCEP for 30 minutes at Room Temperature (RT) to ensure all surface cysteines are reduced.
    
    • Critical: If TCEP interferes with downstream analysis, perform a buffer exchange (PD-10 column) into degassed Buffer A. However, TCEP is generally compatible with alkylation if pH is controlled.

  • Titration & Reaction: Add DBA-2-13C to the protein solution.

    • Ratio: Use a 0.5:1 to 1:1 molar ratio (DBA:Protein) for intramolecular stapling. Use slight excess (1.2:1) for intermolecular crosslinking, but beware of non-specific aggregation.

    • Addition: Add dropwise while stirring to prevent high local concentrations.

  • Incubation: Incubate for 1–2 hours at 4°C or RT in the dark.

    • Why Dark? Alkyl halides can degrade under strong light.

  • Quenching: Add excess DTT (10 mM) or

    
    -Mercaptoethanol. This scavenges unreacted DBA immediately.
    
Phase C: Validation & Analysis
1. Mass Spectrometry (Validation)

Before expensive NMR time, validate the crosslink.

  • Digest: Trypsin or Chymotrypsin digestion.

  • Search: Look for the specific mass shift.

    • DBA adds a

      
       bridge.
      
    • Mass Shift (

      
      m): +55.01 Da (for 
      
      
      
      C) or +56.01 Da (for
      
      
      C-labeled).
    • Check: Verify that the crosslink is between the intended cysteines.

2. NMR Spectroscopy (The Core Application)
  • Sample: Concentrate protein to 0.2–0.5 mM. Add 5-10%

    
    .
    
  • Experiment: 1D

    
    C-edited or 2D 
    
    
    
    HSQC (focusing on the carbonyl region).
  • Readout: The DBA carbonyl carbon usually appears in the 200–210 ppm range.

    • Shift: A single sharp peak indicates a rigid, well-defined structure. Broadening indicates conformational exchange.

Data Interpretation & Troubleshooting

Quantitative Summary Table
ParameterValue / ConditionNotes
Reaction pH 7.5 – 8.5Below 7.0, reaction is too slow; above 9.0, Lysine amines may react.
Cys-Cys Distance 5 – 7 Å (optimal)Ideal for

helix stapling or adjacent

-strands.
Mass Shift (

)
+56.013 DaDistinct from standard alkylation (+57 Da for CAM).
NMR Range (

)
200 – 215 ppmCarbonyl region. Highly deshielded.
Quenching Agent 10 mM DTTEssential to prevent non-specific aggregation.
Troubleshooting Guide
  • Issue: Precipitation upon DBA addition.

    • Cause: Hydrophobic effect of the linker or crosslinking leading to oligomers.

    • Fix: Dilute protein (<50

      
      M), add DBA slower, or include low concentrations of non-thiol detergent.
      
  • Issue: Multiple NMR peaks for one crosslink.

    • Cause: The crosslinker can adopt two stereoisomers (cis/trans relative to the bridge) or the protein is in multiple conformations.

    • Fix: Run variable temperature NMR. If peaks coalesce, it is dynamic exchange.

Experimental Workflow Diagram

Workflow

Figure 2: Integrated workflow for MS validation and NMR structural characterization.

References

  • Joerger, A. C., et al. (2002). Structural analysis of the tumor suppressor p53 using a constrained peptide. Proceedings of the National Academy of Sciences. Link

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology. Link

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Link

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein interactions.[2][3][4] Mass Spectrometry Reviews. Link

  • Clore, G. M., & Gronenborn, A. M. (1998). Determining the structures of large proteins and protein complexes by NMR. Trends in Biotechnology. Link

(Note: While specific literature on the "2-13C" variant is niche, the chemistry is grounded in the established 1,3-dibromoacetone crosslinking protocols cited above, combined with standard isotope-edited NMR methodologies.)

Sources

Quantifying Protein-Protein Interactions with Isotopic Labeling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for quantifying protein-protein interactions (PPIs) using isotopic labeling coupled with mass spectrometry. We will delve into the core principles, experimental design considerations, and step-by-step workflows for the most prevalent techniques in the field. Our focus is on providing not just the "how," but the critical "why" behind each step, empowering you to design robust experiments and interpret your data with confidence.

The Central Role of Protein Interactions

Proteins are the workhorses of the cell, and they rarely act in isolation.[1] Most cellular processes, from signal transduction to metabolic regulation, are governed by intricate networks of protein-protein interactions.[2] Understanding these interactions—identifying the partners, determining the strength and dynamics of the interaction, and mapping them into functional networks—is fundamental to deciphering cellular function and disease mechanisms.[1][3] Quantitative proteomics, particularly methods employing isotopic labeling, has emerged as a powerful tool to move beyond simple identification of interactors to a more dynamic and quantitative understanding of the interactome.[1]

This application note will focus on the integration of affinity purification-mass spectrometry (AP-MS) with two major isotopic labeling strategies: metabolic labeling (SILAC) and chemical labeling (iTRAQ and TMT).

Part 1: Metabolic Labeling with SILAC for PPI Quantification

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique that provides highly accurate quantification by introducing isotopically labeled amino acids into proteins in vivo.[4][5][6] This method's elegance lies in its ability to label the entire proteome without chemical modifications, thus minimizing experimental variability.[4][7]

The SILAC Principle: A Foundation of Precision

The core of SILAC is the metabolic incorporation of "heavy" stable isotope-containing amino acids into one population of cells, while a control population is grown in "light" media with normal amino acids.[4][5] The most commonly used amino acids are lysine (K) and arginine (R), as the protease trypsin cleaves C-terminal to these residues, ensuring that nearly every resulting peptide will contain a label for mass spectrometric detection.[8]

After a sufficient number of cell divisions (typically 5-6), the proteome of the "heavy" cell population is fully labeled.[8][9] The two cell populations can then be subjected to different experimental conditions. For PPI analysis, this often involves comparing a "bait" protein immunoprecipitation (IP) from the labeled cells against a control IP. The key advantage is that the "light" and "heavy" samples are combined at the very beginning of the sample preparation process (e.g., at the cell lysate stage).[8][9] This co-processing minimizes quantitative errors that could be introduced during sample handling, immunoprecipitation, and digestion.

In the mass spectrometer, a peptide from the "light" sample and its "heavy" counterpart are chemically identical but differ in mass. This mass shift allows the mass spectrometer to distinguish between them.[5] The relative abundance of the protein is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[4][5]

Visualizing the SILAC-AP-MS Workflow

SILAC_Workflow cluster_Experiment Experimental Phase cluster_Purification Affinity Purification cluster_MS Mass Spectrometry Light_Culture Control Cells ('Light' Medium e.g., Arg-0, Lys-0) Treatment Apply Stimulus/ Express Bait Protein Light_Culture->Treatment Heavy_Culture Experimental Cells ('Heavy' Medium e.g., 13C6-Arg, 13C6-Lys) Heavy_Culture->Treatment Combine_Lysates Combine Lysates (1:1 Ratio) Treatment->Combine_Lysates AP Affinity Purification (e.g., anti-tag IP) Combine_Lysates->AP Wash Wash Steps AP->Wash Elution Elute Complexes Wash->Elution Digestion In-solution or In-gel Digestion (Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify & Quantify Heavy/Light Ratios) LC_MS->Data_Analysis

Protocol: SILAC-Based Quantification of PPIs

This protocol outlines a general workflow for a SILAC experiment to identify interaction partners of a "bait" protein.

Phase 1: Cell Adaptation and Labeling

  • Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking L-arginine and L-lysine. Supplement one batch with "light" L-arginine (Arg-0) and L-lysine (Lys-0) and the other with "heavy" stable isotope-labeled L-arginine (e.g., ¹³C₆-Arg) and L-lysine (e.g., ¹³C₆¹⁵N₂-Lys).[8] Both media must be supplemented with dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.

  • Cell Culture: Split two populations of the chosen cell line. Culture one in the "light" medium and the other in the "heavy" medium.

  • Ensure Complete Incorporation: Passage the cells for at least 5-6 cell doublings in their respective SILAC media to ensure >97% incorporation of the labeled amino acids.[8]

    • Expert Insight: Incomplete labeling is a major source of quantitative inaccuracy. It is crucial to verify labeling efficiency by running a small protein lysate sample on the mass spectrometer before starting the main experiment.

Phase 2: Experimental Procedure

  • Bait Protein Expression: Transfect or induce the expression of your affinity-tagged "bait" protein in the "heavy" labeled cells. The "light" cells can serve as a negative control (e.g., transfected with an empty vector).

  • Cell Lysis: Harvest both cell populations and lyse them in a suitable immunoprecipitation (IP) buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of both the "heavy" and "light" lysates. Combine them in a precise 1:1 ratio.[8] This is a critical step for accurate quantification.

  • Immunoprecipitation (IP): Perform the IP using an antibody or affinity resin targeting the tag on your bait protein.[2] Incubate the combined lysate with the antibody/resin to capture the bait protein and its interactors.

  • Washing: Wash the beads extensively with IP buffer to remove non-specific binders. The stringency of the wash buffer can be adjusted to retain weaker or transient interactions.[10]

  • Elution: Elute the protein complexes from the beads, typically using a low-pH buffer or a competing peptide.

Phase 3: Sample Preparation for MS and Data Analysis

  • Protein Digestion: The eluted protein complexes are typically denatured, reduced, alkylated, and then digested into peptides using trypsin.[11]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and proteins and, crucially, to calculate the heavy/light (H/L) ratios for each identified protein.[12]

    • Trustworthiness Check: True interactors should exhibit a high H/L ratio, indicating their specific enrichment with the "heavy"-labeled bait protein. Non-specific binders, which bind equally to the control "light" and experimental "heavy" IPs, will have an H/L ratio close to 1.

Interpreting SILAC PPI Data

The output is a list of identified proteins with their corresponding H/L ratios. A common approach is to plot the log2 of the H/L ratio against the log10 of the protein intensity.

Protein IDGene NameH/L Ratiolog2(H/L Ratio)Description
P04637TP531.050.07Bait Protein (Control)
Q06187MDM225.64.68Known Interactor
P62258HSP90AA11.120.16Non-specific Binder
Q9Y2L5CAND115.33.94Potential Novel Interactor

Table 1: Example SILAC-AP-MS Data. Data is hypothetical.

In this example, MDM2 and CAND1 show high H/L ratios, marking them as high-confidence interactors of the bait protein TP53. HSP90AA1, with a ratio near 1, is likely a non-specific background protein.

Part 2: Chemical Labeling with Isobaric Tags (iTRAQ/TMT)

Isobaric labeling reagents, such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags), are chemical tags that label peptides in vitro after protein extraction and digestion.[13][14] These tags allow for multiplexing, meaning multiple samples (from 4 to 18 or more) can be analyzed in a single LC-MS/MS run.[15][16][17]

The Isobaric Tagging Principle

All tags within a set (e.g., a TMTpro™ 16plex set) have the same total mass, meaning that a peptide labeled with any of the 16 tags will appear as a single peak in the initial MS1 scan.[15][18] Each tag consists of three parts: an amine-reactive group that covalently binds to the N-terminus and lysine residues of peptides, a mass normalizer, and a mass reporter ion.[18][19]

During the MS/MS fragmentation step, the reporter ions are cleaved from the peptide backbone. These reporter ions have different masses, and their relative intensities in the MS/MS spectrum are used to quantify the peptide (and thus the protein) from each of the multiplexed samples.[13][20]

Visualizing the TMT-AP-MS Workflow

TMT_Workflow cluster_SamplePrep Sample Preparation (Individual) cluster_Labeling Isobaric Labeling cluster_MS Pooling & Mass Spectrometry Sample1 Sample 1 (e.g., Control IP) Digestion1 Lysis, Digestion Sample1->Digestion1 Sample2 Sample 2 (e.g., Bait IP) Digestion2 Lysis, Digestion Sample2->Digestion2 SampleN Sample N... DigestionN Lysis, Digestion SampleN->DigestionN Label1 Label Peptides (Tag 126) Digestion1->Label1 Label2 Label Peptides (Tag 127N) Digestion2->Label2 LabelN Label Peptides (Tag 134N...) DigestionN->LabelN Combine Combine All Samples Label1->Combine Label2->Combine LabelN->Combine LC_MSMS LC-MS/MS Analysis (MS3 for Quantification) Combine->LC_MSMS Data_Analysis Data Analysis (Quantify Reporter Ions) LC_MSMS->Data_Analysis

Protocol: TMT-Based Quantification of PPIs

This protocol outlines a multiplexed experiment comparing a bait IP to a control IP across different conditions or replicates.

Phase 1: Sample Preparation and Digestion

  • Experimental Setup: Perform separate IPs for your bait protein and a negative control (e.g., using a non-specific IgG antibody). You can include multiple replicates or different treatment conditions, each as a separate sample.

  • Elution and Digestion: Elute the protein complexes from the beads for each sample individually. Proceed with denaturation, reduction, alkylation, and tryptic digestion for each sample in separate tubes.

  • Peptide Cleanup: Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges. Quantify the peptide concentration for each sample.

Phase 2: Isobaric Labeling

  • Labeling Reaction: Label each peptide sample with a different TMT or iTRAQ reagent according to the manufacturer's protocol. For example, label the control IP replicates with TMT tags 126 and 127N, and the bait IP replicates with tags 127C and 128N.

  • Quenching: Stop the labeling reaction by adding a quenching agent like hydroxylamine.

  • Sample Pooling: Combine all labeled samples into a single new tube in a 1:1:1:1... ratio.

    • Expert Insight: Accurate pipetting at the pooling stage is critical. Any errors here will directly translate into quantitative bias across the entire experiment. It's wise to run a small test mix on the MS to check for mixing accuracy before analyzing the bulk of the sample.

Phase 3: Mass Spectrometry and Data Analysis

  • Fractionation (Optional but Recommended): For complex samples, it is highly recommended to fractionate the pooled peptide mixture using techniques like high-pH reversed-phase liquid chromatography. This reduces sample complexity and increases the number of identified proteins.[19]

  • LC-MS/MS Analysis: Analyze the pooled sample (or each fraction) by LC-MS/MS. A method that utilizes a third fragmentation step (MS3) is often preferred for TMT experiments to minimize ratio compression caused by co-isolation of precursor ions.

  • Data Analysis: Use appropriate software (e.g., Proteome Discoverer) to identify peptides and proteins and to quantify the relative intensities of the reporter ions for each peptide. The software will then calculate the abundance of each protein across all samples relative to a designated reference channel.

Interpreting TMT PPI Data

The data output will be a table of protein identifications with their relative abundance values for each TMT channel (i.e., each original sample).

Protein IDGene NameAbundance (Control 1)Abundance (Control 2)Abundance (Bait 1)Abundance (Bait 2)Fold Change (Bait/Control)
P04637TP531.020.9815.416.115.9
Q06187MDM21.100.9512.813.512.9
P62258HSP90AA11.051.011.151.091.1
P10412JUN0.991.038.79.28.9

Table 2: Example TMT-AP-MS Data. Abundance values are normalized to a reference. Data is hypothetical.

Here, the bait protein (TP53) and its interactors (MDM2, JUN) show a significant fold-change increase in the bait IP channels compared to the control channels. The non-specific binder (HSP90AA1) shows no significant change.

Conclusion: Choosing the Right Tool for the Job

Both SILAC and isobaric tagging are powerful methods for quantifying protein-protein interactions.

  • SILAC offers the highest quantitative accuracy by minimizing sample handling errors through early-stage sample pooling.[7] Its main limitation is that it is restricted to metabolically active, culturable cells and has lower multiplexing capacity (typically 2-3 plex).[6]

  • iTRAQ/TMT provides higher throughput with its multiplexing capabilities, allowing for more complex experimental designs comparing multiple conditions or time points simultaneously.[16][17][21] It is also applicable to a wider range of sample types, including tissues and biofluids.[13] The trade-off is that quantitative variability can be introduced as samples are processed individually before pooling.

The choice of technique ultimately depends on the specific biological question, the available sample types, and the desired experimental throughput. By understanding the principles and protocols outlined in this guide, researchers can confidently leverage these isotopic labeling strategies to gain deeper, quantitative insights into the dynamic world of protein-protein interactions.

References

  • Tandem mass tag. Wikipedia. [Link]

  • Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS. Mtoz Biolabs. [Link]

  • Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]

  • Mapping Protein-Protein Interactions Using Affinity Purification and Mass Spectrometry. SpringerLink. [Link]

  • Tandem Mass Tag (TMT) Technology in Proteomics. Mtoz Biolabs. [Link]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - an Introduction for Biologists. Bentham Science Publishers. [Link]

  • Top considerations for TMT mass spectrometry analysis. Drug Discovery News. [Link]

  • Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. MetwareBio. [Link]

  • Quantitative Proteomics with Tandem Mass Tags: High-Throughput, Accurate, Reliable. ITSI-Biosciences. [Link]

  • Stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics. Nature Protocols. [Link]

  • Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions. PMC. [Link]

  • Affinity Purification Mass Spectrometry on the Orbitrap–Astral Mass Spectrometer Enables High-Throughput Protein–Protein Interaction Mapping. ACS Publications. [Link]

  • Affinity- Purification /mass spectrometry (AP-MS) Service. Profacgen. [Link]

  • Isobaric tag for relative and absolute quantitation. Wikipedia. [Link]

  • Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics. PMC. [Link]

  • ProtPipe: A Multifunctional Data Analysis Pipeline for Proteomics and Peptidomics. Oxford Academic. [Link]

  • Proteomics Quantification: iTRAQ. YouTube. [Link]

  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Oxford Academic. [Link]

  • ProtPipe: A Multifunctional Data Analysis Pipeline for Proteomics and Peptidomics. protocols.io. [Link]

  • iTRAQ-based Quantitative Proteomics Analysis. Mtoz Biolabs. [Link]

  • ProtPipe: A Multifunctional Data Analysis Pipeline for Proteomics and Peptidomics. UCL Discovery. [Link]

  • Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes. Journal of Cell Biology. [Link]

  • Quantitative Proteome Analysis Technology—Isotope Coded Affinity Tags (ICAT). YouTube. [Link]

  • SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]

  • Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. Mtoz Biolabs. [Link]

  • SILAC-IP-MS. Profacgen. [Link]

  • SILAC Quantitation. UT Southwestern Proteomics Core. [Link]

  • iTRAQ and TMT | Proteomics. Yale School of Medicine. [Link]

  • The PDC uses submitted raw mass spectrometry data files to produce derived analysis results... Proteomic Data Commons. [Link]

  • Causes of Co-IP Experimental Failure: Common Pitfalls and Troubleshooting Strategies. Mtoz Biolabs. [Link]

  • Relative Quantification: iTRAQ & TMT. UC Davis Genome Center. [Link]

  • Analysis of the plasma proteome using iTRAQ and TMT‐based Isobaric labeling. Wiley Online Library. [Link]

  • Analysis and visualization of quantitative proteomics data using FragPipe-Analyst. PMC. [Link]

  • iTRAQ™ and TMT™ quantification. Proteome Factory. [Link]

  • Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. Leading Biology. [Link]

  • Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. PMC. [Link]

  • Workflow for quantitative proteomic experiments using SILAC. ResearchGate. [Link]

  • Studying protein-protein interactions: Progress, pitfalls and solutions. ResearchGate. [Link]

  • Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. [Link]

Sources

Deep-Dive Protocol: Identification of Low-Abundance Cross-Linked Peptides via SCX-FAIMS-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workflow for Identifying Low-Abundance Cross-Linked Peptides Content Type: Application Notes and Protocols

Abstract

Cross-linking mass spectrometry (XL-MS) has matured into a vital tool for mapping protein-protein interactions (PPIs) and structural topologies.[1] However, a fundamental bottleneck remains: abundance . Cross-linked peptides (two peptides covalently bound) typically constitute <1% of the total peptide pool after digestion, often being overshadowed by the vast excess of non-cross-linked (linear) peptides. This application note details a field-proven, high-sensitivity workflow designed to overcome this dynamic range challenge. By integrating MS-cleavable cross-linkers (DSSO/DSBU) , Strong Cation Exchange (SCX) enrichment , and High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) , this protocol maximizes the identification of low-abundance cross-links.

Part 1: Strategic Experimental Design

The "1% Problem" and the Orthogonal Solution

In a standard tryptic digest, linear peptides dominate the ion current. Cross-linked peptides, however, possess distinct physicochemical properties that we can exploit for enrichment:

  • Higher Charge State: A cross-linked species contains two N-termini and typically two C-terminal basic residues (Lys/Arg), resulting in charge states of

    
    , whereas linear tryptic peptides are predominantly 
    
    
    
    or
    
    
    .
  • Larger Size: The mass is the sum of two peptides plus the linker.

Selection of Cross-Linker

For this workflow, we utilize MS-cleavable linkers (e.g., DSSO or DSBU).[2][3][4][5] Unlike non-cleavable linkers (e.g., BS3), cleavable linkers fragment inside the mass spectrometer to release characteristic "reporter ions" or two linear peptide fragments. This provides a built-in validation mechanism, essential when digging deep into the noise for low-abundance signals.

FeatureDSSO (Disuccinimidyl sulfoxide)DSBU (Disuccinimidyl dibutyric urea)
Cleavage Mechanism CID/HCD cleaves C-S bondsCID/HCD cleaves Urea bonds
Spacer Arm 10.1 Å12.5 Å
Advantage distinct doublet ions in MS2Universal compatibility

Part 2: Experimental Protocols

Protocol A: Cross-Linking and Digestion

Objective: Maximize cross-linking efficiency while minimizing protein aggregation.

Materials:

  • Target Protein Complex (1 mg/mL recommended)

  • DSSO (Thermo Fisher) or DSBU (Bruker/Creative Molecules)

  • HEPES Buffer (20 mM, pH 7.5) - Avoid Tris/Amine buffers!

  • Trypsin/LysC Mix (Promega)

Step-by-Step:

  • Buffer Exchange: Ensure proteins are in HEPES or PBS (pH 7.2–7.8). Remove any ammonium or primary amines via dialysis or Zeba spin columns.

  • Reaction: Prepare a 50 mM stock of DSSO in anhydrous DMSO. Add to protein sample to a final concentration of 0.5–2 mM (optimize molar ratio, typically 1:50 to 1:200 protein:linker).

  • Incubation: Incubate for 45–60 minutes at Room Temperature (RT) with gentle agitation.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 20–50 mM. Incubate for 15 minutes at RT.

  • Reduction/Alkylation:

    • Add DTT (final 5 mM), incubate 30 min at 37°C.

    • Add IAA (final 15 mM), incubate 20 min at RT in dark.

  • Digestion: Add Trypsin/LysC mix at a 1:50 (enzyme:substrate) ratio. Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 Sep-Pak or StageTips. Elute in 50% ACN/0.1% FA. Lyophilize to dryness.

Protocol B: SCX Enrichment (The Core Step)

Objective: Separate high-charge cross-linked peptides from the bulk of low-charge linear peptides.

Why SCX? Strong Cation Exchange separates based on net positive charge. At pH 2.7–3.0, linear tryptic peptides (charge +2/+3) elute early. Cross-linked peptides (charge


) bind more strongly and elute in high-salt fractions.

Materials:

  • SCX Spin Columns (e.g., Thermo, GL Sciences) or HPLC SCX column (PolySULFOETHYL A).

  • Buffer A: 10 mM KH₂PO₄, 20% ACN, pH 3.0.

  • Buffer B: 10 mM KH₂PO₄, 20% ACN, 1.0 M KCl, pH 3.0.

Step-by-Step (Spin Column Method):

  • Equilibration: Wash SCX column with Buffer A (3x).

  • Loading: Reconstitute dried peptides in 100 µL Buffer A. Load onto column. Spin at 2000 x g. Collect flow-through (mostly linear peptides).

  • Wash: Wash with 100 µL Buffer A.

  • Fractionation (Step Elution):

    • Fraction 1 (Low Salt): Elute with 50 mM KCl (5% Buffer B). Contains linear peptides.

    • Fraction 2 (Mid Salt): Elute with 150 mM KCl (15% Buffer B). Mixed population.

    • Fraction 3 (High Salt - Target): Elute with 350 mM KCl (35% Buffer B). Enriched Cross-links.

    • Fraction 4 (Very High Salt): Elute with 1.0 M KCl (100% Buffer B).

  • Desalting: CRITICAL. High salt is incompatible with MS. Desalt Fraction 3 and 4 using C18 StageTips immediately.

Protocol C: LC-MS/MS Acquisition with FAIMS

Objective: Filter out singly charged background ions and reduce noise using Ion Mobility.

Instrument: Orbitrap Eclipse/Lumos/Ascend with FAIMS Pro Interface.

FAIMS Settings:

  • Mode: Standard Resolution.

  • Compensation Voltages (CV): Stepping is required to cover the diverse cross-linked population.

    • CV Set 1: -40V (Transmits larger/lower charge ions)

    • CV Set 2: -60V (Optimal for many cross-links)

    • CV Set 3: -75V (Transmits compact/higher charge ions)

  • Note: Cycle through these CVs within a single method (1.5s cycle time).

MS Method (For DSSO):

  • MS1: Orbitrap, 60k or 120k resolution.

  • Filter: Charge state 4–8 (Exclude +1, +2, +3). This is aggressive but necessary for low abundance.

  • MS2 (Identification): HCD fragmentation (Stepped NCE 25, 30, 35%).

  • MS2 Detection: Orbitrap (30k resolution) to resolve doublet peaks.

  • Trigger (Optional): If using MS3-based quantitation (e.g., TMT) or confirmation, trigger MS3 upon detection of the DSSO mass difference (31.9721 Da) in MS2.

Part 3: Visualization of the Workflow

The following diagram illustrates the logic of separating "Needle" (Cross-links) from "Haystack" (Linear Peptides) using Charge (SCX) and Mobility (FAIMS).

XL_Workflow cluster_Enrichment Enrichment Phase (SCX) cluster_Acquisition LC-MS/MS with FAIMS Sample Protein Complex (Low Abundance) XL_Rxn Cross-Linking (DSSO/DSBU) Sample->XL_Rxn Digest Enzymatic Digestion (Trypsin/LysC) XL_Rxn->Digest SCX_Load Load on SCX Column (pH 3.0) Digest->SCX_Load FlowThrough Flow Through (Linear Peptides +2/+3) SCX_Load->FlowThrough Elutes Early HighSalt High Salt Elution (>300mM KCl) SCX_Load->HighSalt Retained (High Charge) FAIMS FAIMS Filtering (CV -40/-60/-75V) HighSalt->FAIMS Enriched XL Peptides MS_Filter Charge State Filter (Select z = 4+ to 8+) FAIMS->MS_Filter Noise Reduction Detection Orbitrap Detection (Doublet ID) MS_Filter->Detection

Caption: Workflow logic separating high-charge cross-linked peptides from linear background via SCX and FAIMS.

Part 4: Data Analysis & Validation

Software Configuration

For cleavable linkers, specialized algorithms are required to recognize the cleavage patterns.

  • Search Engine: pLink 2 (preferred for speed/accuracy) or Proteome Discoverer (XlinkX node) .

  • Parameters:

    • Cross-linker: DSSO (Mass shift: +158.0038 Da; Cleavage: +54.0106 Da / +103.9932 Da).

    • Precursor Mass Tolerance: 10 ppm.

    • Fragment Mass Tolerance: 20 ppm.

    • Min Peptide Length: 6 AA.

    • FDR: Strict 1% at the Cross-link Spectrum Match (CSM) level.

Validation Checklist

To ensure trustworthiness (E-E-A-T), every identified cross-link must pass this self-validation check:

References

  • Steigenberger, B., et al. (2019). "PhoX: An IMAC-Enrichable Cross-Linking Reagent."[1] ACS Central Science. [Link]

  • Liu, F., et al. (2017). "Proteome-wide identification of cross-linked peptides using DSSO and FAIMS." Nature Communications. [Link]

  • Chen, Z.A., et al. (2019). "Architecture of the RNA polymerase II–TFIIF complex revealed by cross-linking and mass spectrometry." The EMBO Journal. [Link]

  • Klykov, O., et al. (2018). "Efficient and robust proteome-wide approaches for cross-linking mass spectrometry." Nature Protocols. [Link]

Sources

Troubleshooting & Optimization

minimizing side reactions of 1,3-Dibromoacetone-2-13C with proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,3-Dibromoacetone-2-13C. This resource is designed for researchers, scientists, and drug development professionals utilizing this powerful crosslinking agent for the structural and functional analysis of proteins. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and maximize the success of your experiments.

Core Principles: Understanding the Reaction

1,3-Dibromoacetone is a bifunctional electrophilic alkylating agent that forms covalent bonds with nucleophilic residues on proteins.[1] Its two reactive bromo- groups allow for the creation of an acetone-like bridge between two amino acids in close proximity, providing valuable distance constraints for structural modeling. The central carbon atom is isotopically labeled with Carbon-13 (¹³C), which introduces a specific mass signature that greatly aids in the identification of crosslinked peptides by mass spectrometry.

The primary targets for 1,3-dibromoacetone are the thiol groups of cysteine residues, which are highly nucleophilic, especially at a pH above their pKa of ~8.5.[2] However, other nucleophilic side chains can also react, including the ε-amino group of lysine and the imidazole ring of histidine . Understanding the kinetics and pH dependency of these reactions is the first step in minimizing unwanted side reactions.

Troubleshooting Guide

This section addresses common issues encountered during crosslinking experiments with 1,3-Dibromoacetone-2-¹³C.

Question 1: I'm observing very low crosslinking efficiency. What are the likely causes and how can I improve my yield?

Answer:

Low crosslinking efficiency can stem from several factors related to your protein, buffer conditions, or reagent handling.

  • Probable Cause 1: Suboptimal pH. The reactivity of target residues is highly pH-dependent. Cysteine thiols are most reactive above their pKa (~8.5), while lysine reactivity increases above its pKa (~10.5).[2] If the pH is too low, the nucleophilicity of your target residues is reduced.

    • Solution: Ensure your reaction buffer is in the optimal pH range of 7.5-8.5. This range provides a good compromise between cysteine reactivity and the stability of the 1,3-dibromoacetone reagent, which can degrade at higher pH.[2]

  • Probable Cause 2: Inactive Reagent. 1,3-Dibromoacetone is sensitive to moisture and can hydrolyze over time.

    • Solution: Use a fresh aliquot of 1,3-Dibromoacetone-2-¹³C for each experiment. Prepare the stock solution in an anhydrous solvent like DMF or DMSO immediately before use.

  • Probable Cause 3: Insufficient Reagent Concentration. The molar ratio of crosslinker to protein is critical.

    • Solution: Empirically determine the optimal molar excess of the crosslinker. A common starting point is a 20-50 fold molar excess over the protein.[2] You can perform a titration series to find the ideal ratio for your specific protein.

  • Probable Cause 4: Presence of Competing Nucleophiles. Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., DTT from a previous step) will compete with the protein for reaction with the crosslinker.[3]

    • Solution: Use a non-nucleophilic buffer such as HEPES, phosphate, or borate.[3] If your protein stock contains a reducing agent like DTT, it must be removed by dialysis or a desalting column prior to adding the crosslinker.

Question 2: My protein is precipitating out of solution after adding the crosslinker. What's happening and what can I do?

Answer:

Protein precipitation is a common sign of excessive or non-specific crosslinking, which leads to the formation of large, insoluble aggregates.

  • Probable Cause 1: Molar Excess of Crosslinker is Too High. Too much reagent can lead to extensive intermolecular crosslinking.

    • Solution: Reduce the molar excess of 1,3-Dibromoacetone-2-¹³C. Perform a titration to find the highest concentration that does not cause precipitation while still yielding sufficient crosslinks.[2]

  • Probable Cause 2: Reaction Time is Too Long. Longer incubation times can lead to an accumulation of crosslinked species and aggregation.

    • Solution: Shorten the incubation time. Typical reaction times are between 30 and 60 minutes at room temperature.[2]

  • Probable Cause 3: High Protein Concentration. While sufficient protein concentration is needed for crosslinking, very high concentrations can promote aggregation.

    • Solution: Try diluting your protein sample. It's a balance between favoring intramolecular crosslinking and preventing aggregation.

  • Probable Cause 4: Reaction Temperature is Too High. Higher temperatures increase the reaction rate, which can exacerbate aggregation.

    • Solution: Perform the reaction at a lower temperature, such as 4°C, to slow down the reaction rate.[2]

Question 3: In my mass spectrometry data, I'm seeing unexpected mass shifts that don't correspond to a crosslink. What are these side products?

Answer:

Unexpected mass shifts are typically due to side reactions of 1,3-Dibromoacetone-2-¹³C with the protein, the buffer, or water. The ¹³C label is a key tool here, as any modification derived from the crosslinker will carry this isotopic signature.

  • Side Reaction 1: Mono-alkylation. One arm of the crosslinker reacts with a nucleophilic residue, and the other arm is quenched by the buffer or hydrolysis.

    • Identification: Look for a mass addition of +136.96 Da (for ¹²C reagent) or +137.96 Da (for the ¹³C labeled reagent) on a cysteine, lysine, or histidine residue. This corresponds to the addition of a bromomethylacetone group.

  • Side Reaction 2: Hydrolysis of the Reagent. 1,3-Dibromoacetone can be hydrolyzed to 1-bromo-3-hydroxyacetone. If this hydrolyzed product then reacts with a protein residue, it will result in a different mass shift.

    • Identification: A reaction with 1-bromo-3-hydroxyacetone will result in a mass addition of +73.03 Da (for ¹²C) or +74.03 Da (for ¹³C) after the loss of HBr.

  • Side Reaction 3: Reaction with Buffer Components. If a nucleophilic buffer is used, the crosslinker can react with it.

    • Identification: This is highly dependent on the buffer used. For example, a reaction with Tris buffer would result in a specific mass adduct on the Tris molecule. This underscores the importance of using non-nucleophilic buffers.

Modification TypeTarget Residue(s)Mass Shift (¹²C)Mass Shift (¹³C)Notes
Desired Crosslink Cys-Cys, Cys-Lys, Cys-His, Lys-Lys, etc.+56.03 Da+57.03 DaLinks two residues.
Mono-alkylation Cys, Lys, His+136.96 Da+137.96 DaOne arm of the reagent reacts.
Hydrolyzed Adduct Cys, Lys, His+73.03 Da+74.03 DaReagent hydrolyzes before reacting.
Over-alkylation Lys+112.06 Da+114.06 DaReaction with both primary and secondary amines on lysine.

Frequently Asked Questions (FAQs)

Q: What are the optimal buffer conditions for my crosslinking reaction?

A: The ideal buffer is non-nucleophilic to avoid reacting with the 1,3-dibromoacetone. Recommended buffers include HEPES, sodium phosphate, or sodium borate. The optimal pH is generally between 7.5 and 8.5 to ensure sufficient nucleophilicity of cysteine residues without causing rapid hydrolysis of the crosslinker.[2]

Q: How do I choose the right molar ratio of 1,3-Dibromoacetone-2-¹³C to my protein?

A: The optimal molar ratio should be determined empirically for each protein system. A good starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.[2] You can perform a titration series (e.g., 10x, 20x, 50x, 100x excess) and analyze the results by SDS-PAGE to find a concentration that yields crosslinked products without significant precipitation.

Q: How can I effectively quench the crosslinking reaction?

A: To stop the reaction, you need to add a nucleophilic quenching agent that will react with any excess 1,3-dibromoacetone. Common quenching agents include DTT or cysteine. A final concentration of 10-50 mM DTT or cysteine is typically sufficient.[4] Incubate for an additional 15-30 minutes after adding the quencher to ensure the reaction is completely stopped.

Q: What are the primary amino acid targets for 1,3-dibromoacetone?

A: The primary and most reactive target is the thiol group of cysteine.[1] However, other nucleophilic residues can also be modified, including the ε-amino group of lysine and the imidazole ring of histidine. The N-terminus of the protein is also a potential reaction site.

Q: How does the ¹³C label help in my mass spectrometry analysis?

A: The ¹³C label provides a distinct isotopic signature. When analyzing crosslinked peptides in the mass spectrometer, they will appear as a doublet with a mass difference corresponding to the number of ¹³C atoms in the crosslinker (in this case, one). This makes it much easier to computationally identify crosslinked peptides from the complex mixture of unmodified peptides.[5]

Q: What are the storage and handling recommendations for 1,3-Dibromoacetone-2-¹³C?

A: 1,3-Dibromoacetone is moisture-sensitive and should be stored in a desiccator at -20°C. When preparing a stock solution, use an anhydrous solvent such as DMF or DMSO. It is recommended to make fresh stock solutions for each experiment to ensure maximum reactivity.

Experimental Protocols

Detailed Protocol for Protein Crosslinking

This protocol provides a general workflow. Optimal conditions, particularly molar excess of the crosslinker and incubation time, should be determined empirically.

  • Protein Preparation:

    • Ensure the protein sample is in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl).

    • If the protein solution contains any nucleophilic components like Tris or DTT, they must be removed by dialysis or buffer exchange.

    • Adjust the protein concentration to a suitable level (e.g., 1-5 mg/mL).

  • Crosslinker Preparation:

    • Allow the vial of 1,3-Dibromoacetone-2-¹³C to warm to room temperature before opening to prevent condensation.

    • Prepare a fresh 100 mM stock solution in anhydrous DMF or DMSO.

  • Crosslinking Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the 1,3-Dibromoacetone-2-¹³C stock solution to the protein sample.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Prepare a 1 M stock solution of DTT or L-cysteine.

    • Add the quenching agent to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all excess crosslinker is deactivated.

  • Sample Analysis:

    • The crosslinked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.

    • For identification of crosslinked residues, the sample should be processed for mass spectrometry analysis (e.g., reduction, alkylation, and proteolytic digestion).

Workflow for Mass Spectrometry Analysis

crosslinking_workflow cluster_wet_lab Biochemical Workflow cluster_ms Mass Spectrometry & Data Analysis Protein_Sample Protein Sample in HEPES/Phosphate Buffer Crosslinking Add this compound (e.g., 20-50x excess, RT, 30-60 min) Protein_Sample->Crosslinking Quenching Quench Reaction (e.g., 50 mM DTT, 15 min) Crosslinking->Quenching Digestion Reduce, Alkylate, & Digest (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Mixture Search Database Search (Identify 13C-labeled doublets) LC_MS->Search Analysis Identify Crosslinked Peptides & Map Interaction Sites Search->Analysis Modeling Structural Modeling Analysis->Modeling

Caption: Experimental workflow for protein crosslinking and analysis.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism of 1,3-dibromoacetone with cysteine residues.

References

  • Li, T., et al. (2021). One-Pot Synthesis of a Bis-Thio-Acetone Linked Ubiquitinated Histones Using 1,3-Dibromoacetone. Request PDF. [Link]

  • Leitner, A., et al. (2014). A comparative cross-linking strategy to probe conformational changes in protein complexes. PMC. [Link]

  • Sharon, M., et al. (2007). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. SpringerLink. [Link]

  • Luo, J., et al. (2012). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. PMC. [Link]

  • Rangan, V.S., et al. (2004). Lecture #4. [Link]

  • Allen, J. W., & Allen, C. F. (2014). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. [Link]

Sources

Technical Support Center: Synthesis and Purification of 1,3-Dibromoacetone-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 1,3-Dibromoacetone-2-13C. This document is designed for researchers, chemists, and drug development professionals who are working with this isotopically labeled compound. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A: this compound is a stable isotope-labeled analog of 1,3-dibromoacetone. The central carbon of the acetone backbone is replaced with a ¹³C isotope. It serves as a valuable research chemical and building block in organic synthesis. Its primary role is as a bifunctional electrophilic linker, often used to bridge two nucleophilic sites, such as cysteine residues in peptides and proteins, via a stable acetone-like bridge.[1][2] The ¹³C label allows for mechanistic studies and product tracking using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Q2: What are the main synthetic routes to produce this compound?

A: The most direct and common method is the acid-catalyzed direct bromination of Acetone-2-¹³C using elemental bromine (Br₂).[1] Alternative methods include a halogen exchange reaction starting from 1,3-dichloroacetone and a bromide salt like lithium bromide, which can offer high yields and purity.[1][3] Syntheses starting from more complex precursors like glycerol 1,3-dichlorohydrin have also been developed.[4] For isotopic synthesis, direct bromination of the labeled acetone is typically the most atom-economical approach.

Q3: Why is the direct bromination of acetone considered challenging?

A: The primary challenge is a lack of selectivity. The reaction proceeds through an enol or enolate intermediate, and the introduction of the first bromine atom does not significantly deactivate the other α-position. This leads to a mixture of products, including monobromoacetone, the desired 1,3-dibromoacetone, the isomeric 1,1-dibromoacetone, and higher brominated species like tribromoacetone.[5][6][7] Achieving a high yield of the 1,3-isomer requires careful control of reaction conditions and often an additional equilibration step.[5][6]

Q4: How stable is 1,3-Dibromoacetone, and what are the proper storage conditions?

A: 1,3-Dibromoacetone is a lachrymator (tear-inducing agent) and is sensitive to moisture and air.[1][8] It is also corrosive and can cause severe skin burns and eye damage.[1][9] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) at refrigerated temperatures (2°C to 8°C).[1][8][9]

Q5: What are the critical safety precautions when handling this compound?

A: Due to its hazardous properties, all manipulations should be performed in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[9] An eyewash station and safety shower must be readily accessible.[9] Avoid inhalation of vapors and contact with skin and eyes.[9]

Synthesis Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the direct bromination of Acetone-2-¹³C.

Q: My reaction produced a complex mixture of brominated acetones with a low yield of the desired 1,3-isomer. How can I improve selectivity?

A: This is the most common challenge. The initial bromination often yields a mixture where the 1,1-dibromo isomer and other species are significant. The solution involves two key principles: stoichiometry and equilibration.

  • Stoichiometric Control: Use a precise molar ratio of bromine to acetone. A ratio of approximately 2.0 to 2.2 moles of bromine per mole of acetone is a good starting point to favor dibromination.[5] Adding bromine slowly and maintaining a consistent reaction temperature helps prevent localized over-bromination.

  • HBr-Catalyzed Equilibration: The formation of various isomers is reversible under acidic conditions, catalyzed by the hydrogen bromide (HBr) generated in situ. The 1,3-dibromoacetone isomer is the thermodynamically most stable product. After the initial bromination, allowing the reaction mixture to stir (equilibrate) for an extended period drives the conversion of other isomers (like 1,1-dibromoacetone) into the desired 1,3-product.[5][6][7] This equilibration is crucial for maximizing your yield.

Q: The bromination reaction is proceeding very slowly or not at all. What is the likely cause?

A: The rate-determining step in acid-catalyzed halogenation is the formation of the enol intermediate.[11][12] If the reaction is sluggish, the issue is almost certainly related to the acid catalyst.

  • Check Catalyst: Ensure that a sufficient amount of acid (e.g., glacial acetic acid or HBr) is present in the reaction mixture.[13] The reaction is known to be acid-catalyzed.[14]

  • Water Content: While some protocols use water, excessive amounts can slow down the reaction by affecting the concentration of the reactants and the catalyst.

Q: How can I effectively monitor the reaction's progress and the subsequent equilibration?

A: Reaction monitoring is essential for determining the optimal time to stop the initial reaction and to know when the equilibration has maximized the 1,3-isomer.

  • Gas Chromatography (GC): A powerful technique for separating and quantifying the volatile brominated acetone species. Periodically taking small aliquots from the reaction, quenching them, and analyzing by GC will show the consumption of starting material and the relative ratios of the different isomers.

  • ¹H and ¹³C NMR Spectroscopy: For this specific labeled synthesis, NMR is invaluable. The singlet from the CH₂ groups in 1,3-dibromoacetone (~4.0-4.3 ppm in ¹H NMR) is distinct from the signals of other isomers. The single peak in the ¹³C NMR spectrum for the C=O group of the product will also be characteristic.

Purification Troubleshooting Guide

Purification of 1,3-Dibromoacetone is complicated by its low melting point, instability, and the presence of structurally similar isomers.

Q: My crude product is a dark oil that fails to crystallize, even upon cooling. What steps can I take?

A: The failure to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation.

  • Confirm Equilibration: First, ensure the synthesis mixture was fully equilibrated to maximize the concentration of the 1,3-isomer. If significant amounts of other isomers are present, crystallization will be difficult.

  • Initial Wash: Before attempting crystallization, wash the crude product (dissolved in a non-polar solvent like dichloromethane) with cold, dilute sodium bicarbonate solution to remove excess HBr, followed by a brine wash. Dry the organic layer thoroughly. Removing the acidic catalyst is crucial to prevent degradation.

  • Reactive Crystallization: This is a highly effective technique where crystallization is induced directly from the equilibrating reaction mixture. As the 1,3-dibromoacetone crystallizes and is removed from the solution, Le Châtelier's principle dictates that the equilibrium will shift to produce more of it, significantly increasing the overall isolated yield to over 95%.[5][6]

  • Solvent Choice: For standard recrystallization, a non-polar solvent or a mixed solvent system (e.g., hexane/ether) at low temperatures is often effective. The compound has a low melting point (29-30°C), so cooling below this temperature is essential.[1]

Q: After recrystallization, my product's purity is still below 98%. How can I remove the final traces of impurities?

A: The most persistent impurity is often the 1,1-dibromoacetone isomer.

  • Multiple Recrystallizations: A second or even third recrystallization may be necessary. Be aware that you will lose some product with each step.

  • Fractional Distillation: Although the compound can be unstable with heat, vacuum distillation can be effective for separation if done carefully and quickly. The boiling point is reported as 97-98°C at 21 mmHg.[1][13] This should be considered a secondary option after crystallization.

Q: The product darkens and shows signs of decomposition during workup or storage. How can this be minimized?

A: This is a sign of instability, likely due to exposure to air, light, moisture, or residual acid.

  • Work Quickly and Cold: Perform all extraction and purification steps as rapidly as possible and at low temperatures. Use ice baths for washes and cooling during solvent removal.

  • Use an Inert Atmosphere: Whenever possible, handle the material under an inert gas like argon or nitrogen.[1]

  • Degassed Solvents: Using solvents that have been degassed (by sparging with argon or by freeze-pump-thaw cycles) can help minimize oxidative degradation.

  • Proper Storage: As mentioned in the FAQs, the final product must be stored cold (2-8°C), dry, and under an inert atmosphere to prevent decomposition.[1][8]

Data Presentation and Visualization

Table 1: Comparison of Selected Synthetic Methodologies
Synthetic MethodStarting Material(s)Key StepsReported Yield / SelectivityReference(s)
Direct Bromination & Equilibration Acetone, Bromine, HBrBromination, HBr-catalyzed equilibration, reactive crystallizationCan achieve >95% 1,3-isomer in the final product mixture[5][6]
Halogen Exchange 1,3-Dichloroacetone, Lithium BromideHalogen exchange in a mixed solvent system97% isolated yield (>98.8% purity after recrystallization)[1][3]
From Glycerol Derivative Glycerol 1,3-DichlorohydrinTrans-bromination, oxidation38-52% overall yield[4]
Diagram 1: General Workflow for Synthesis and Purification

This diagram outlines the key stages from the starting material to the final purified product.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Acetone-2-13C + Bromine (2.2 eq) + Acid Catalyst B Controlled Bromination (0-10°C) A->B Slow Addition C HBr-Catalyzed Equilibration (Stir at RT) B->C Reaction Mixture D Workup (Quench, Wash, Dry) C->D Proceed to Workup E Crude Product (Mixture of Isomers) D->E F Purification (Reactive Crystallization or Recrystallization) E->F G Pure this compound (>98%) F->G

Caption: Workflow for this compound Synthesis.

Diagram 2: Troubleshooting Logic for Low Product Purity

This flowchart provides a decision-making path when encountering purity issues after initial purification.

Start Initial Product Purity < 98% CheckNMR Analyze Crude by NMR/GC: Identify Major Impurities Start->CheckNMR Isomer High % of 1,1-Isomer or Monobromo- species CheckNMR->Isomer Isomer Impurity Other Other/Unknown Impurities CheckNMR->Other Non-Isomer Impurity Equilibrate Action: Return to Equilibration Step (Increase time/temp slightly) Isomer->Equilibrate ReWash Action: Re-wash crude product (Bicarbonate/Brine) Other->ReWash Recrystallize Action: Perform second recrystallization Equilibrate->Recrystallize ReWash->Recrystallize End Purity > 98% Recrystallize->End

Sources

Technical Support Center: 1,3-Dibromoacetone-2-¹³C Stability and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dibromoacetone-2-¹³C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful use of this valuable isotopically labeled compound in your experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity of your research.

Introduction: Understanding the Nature of 1,3-Dibromoacetone-2-¹³C

1,3-Dibromoacetone-2-¹³C is a specialized chemical reagent used as a bifunctional linker and an electrophilic alkylating agent, particularly in the study of proteins and other biological molecules.[1] The incorporation of a stable isotope, Carbon-13, at the carbonyl carbon allows for a variety of applications in mass spectrometry and NMR spectroscopy to trace the molecule's fate in complex biological systems. However, like its unlabeled counterpart, this α-halo ketone is a reactive molecule, and its stability is a critical factor for obtaining reliable and reproducible experimental results. This guide will address the key aspects of its stability under various storage and experimental conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term and short-term storage conditions for solid 1,3-Dibromoacetone-2-¹³C?

A1: For long-term stability, solid 1,3-Dibromoacetone-2-¹³C should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen). This compound is sensitive to moisture and air, which can lead to degradation. For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is tightly sealed to prevent moisture ingress.

Q2: I received 1,3-Dibromoacetone-2-¹³C as a crystalline solid. What is the best practice for handling it upon opening the vial for the first time?

A2: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which can initiate hydrolysis. Handle the compound in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is a corrosive and lachrymatory substance. After dispensing the required amount, flush the vial with an inert gas before resealing tightly for storage.

Q3: Can I store 1,3-Dibromoacetone-2-¹³C in solution? If so, what are the recommended solvents and temperatures?

A3: Storing 1,3-Dibromoacetone-2-¹³C in solution is generally not recommended for long periods due to its reactivity. If you must prepare a stock solution, use a dry, aprotic solvent such as acetone, chloroform, or dichloromethane. Prepare the solution fresh for each experiment if possible. For short-term storage of a few days, store the solution at -20°C under an inert atmosphere. Avoid protic solvents like alcohols or water, as they can react with the compound.

Storage ConditionTemperatureAtmosphereDurationRationale
Solid (Long-term) -20°CInert Gas (Argon/Nitrogen)Months to YearsMinimizes thermal decomposition and prevents reaction with air/moisture.
Solid (Short-term) 2-8°CTightly SealedWeeksSuitable for frequent use, but still requires protection from moisture.
Solution (Short-term) -20°CInert Gas (Argon/Nitrogen)Up to a few daysReduces reactivity in solution, but degradation is still possible.
Stability and Degradation

Q4: What are the primary degradation pathways for 1,3-Dibromoacetone-2-¹³C?

A4: The primary degradation pathways for 1,3-dibromoacetone are hydrolysis and reaction with nucleophiles. As an α-halo ketone, the carbon atoms adjacent to the carbonyl group are susceptible to nucleophilic attack.

  • Hydrolysis: In the presence of water, 1,3-dibromoacetone can hydrolyze to form 1,3-dihydroxyacetone and hydrobromic acid. This reaction is accelerated by heat and basic conditions.

  • Reaction with Nucleophiles: The compound readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols.[1] This reactivity is the basis for its use as a crosslinking agent but also a source of instability if unintended nucleophiles are present.

  • Photodegradation: While specific studies on 1,3-dibromoacetone are limited, brominated organic compounds, in general, can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.[2][3] It is advisable to protect the compound and its solutions from direct light.

Q5: Will the ¹³C isotope affect the stability of the molecule compared to the unlabeled compound?

A5: The presence of a ¹³C isotope at the carbonyl position is not expected to significantly alter the chemical stability of the molecule. The kinetic isotope effect for carbon is generally small and would not be a major factor in the common degradation pathways under typical laboratory conditions. The handling and storage recommendations for the labeled and unlabeled compounds are therefore identical.

Q6: I suspect my 1,3-Dibromoacetone-2-¹³C has degraded. How can I check its purity?

A6: The purity of 1,3-Dibromoacetone-2-¹³C can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are excellent methods to check for the presence of degradation products. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities or degradation products.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the compound and detect non-volatile degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of 1,3-Dibromoacetone-2-¹³C stock solution.Prepare fresh solutions for each experiment. If a stock solution must be used, store it at -20°C under an inert atmosphere and for no longer than a few days. Verify the purity of the stock solution before use.
Low reaction yield in crosslinking experiments Inactive (degraded) 1,3-Dibromoacetone-2-¹³C.Check the purity of the solid compound. Ensure proper handling procedures were followed to prevent moisture contamination.
Appearance of unexpected side products Reaction with solvent or buffer components.Use dry, aprotic solvents. Ensure that buffers do not contain strong nucleophiles that can react with 1,3-dibromoacetone.
Solid has turned into a yellow or brown oil The compound may have absorbed moisture and/or degraded.While a slight yellow color can be normal, a significant change to a brown oil suggests degradation. The purity should be checked by an appropriate analytical method before use. Recrystallization may be an option for purification.[5]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1,3-Dibromoacetone-2-¹³C in dry acetone.

Materials:

  • 1,3-Dibromoacetone-2-¹³C

  • Anhydrous acetone (stored over molecular sieves)

  • Inert gas (argon or nitrogen)

  • Glass vial with a septum-lined cap

  • Gas-tight syringe

Procedure:

  • Allow the vial of 1,3-Dibromoacetone-2-¹³C to warm to room temperature in a desiccator.

  • In a fume hood, weigh the desired amount of the solid into a clean, dry glass vial.

  • Flush the vial with inert gas.

  • Using a gas-tight syringe, add the required volume of anhydrous acetone to the vial to achieve a 10 mM concentration.

  • Seal the vial with the septum-lined cap and vortex gently until the solid is completely dissolved.

  • If not for immediate use, store the solution at -20°C.

Protocol 2: Monitoring Stability by ¹H NMR

This protocol provides a method to assess the stability of a 1,3-Dibromoacetone-2-¹³C solution over time.

Procedure:

  • Prepare a stock solution of 1,3-Dibromoacetone-2-¹³C in a deuterated aprotic solvent (e.g., acetone-d₆ or chloroform-d).

  • Acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as the time-zero reference.

  • Store the NMR tube under the desired test conditions (e.g., at room temperature, refrigerated, protected from light, or exposed to light).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).

  • Compare the spectra to the time-zero reference, looking for the appearance of new peaks or a decrease in the integral of the characteristic 1,3-dibromoacetone peaks.

Visualizing Concepts

Chemical Structure and Isotopic Label

Caption: Structure of 1,3-Dibromoacetone with the ¹³C label at the carbonyl carbon.

Recommended Storage and Handling Workflow

workflow cluster_storage Storage cluster_handling Handling Long-term -20°C Inert Atmosphere Warm to RT Warm to Room Temp in Desiccator Long-term->Warm to RT Short-term 2-8°C Tightly Sealed Short-term->Warm to RT Weigh Weigh in Fume Hood Warm to RT->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Store Solution Store Solution at -20°C (if necessary) Dissolve->Store Solution

Caption: Recommended workflow for the storage and handling of 1,3-Dibromoacetone-2-¹³C.

Potential Degradation Pathways

degradation cluster_hydrolysis Hydrolysis cluster_nucleophile Nucleophilic Attack DBA 1,3-Dibromoacetone-2-¹³C H2O H₂O DBA->H2O + Nu Nucleophile (e.g., R-SH) DBA->Nu + Products_H2O 1,3-Dihydroxyacetone + 2 HBr H2O->Products_H2O Products_Nu Cross-linked Product Nu->Products_Nu

Caption: Major degradation pathways of 1,3-Dibromoacetone-2-¹³C.

References

  • Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin. Google Patents.
  • Green Synthesis of 1,3-Dibromoacetone Using Halogen Exchange Method: Recommending a Basic Organic Synthesis Teaching Experiment. J. Chem. Educ. URL: [Link]

  • 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega. URL: [Link]

  • Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin. WIPO Patentscope. URL: [Link]

  • 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Publications. URL: [Link]

  • Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. SciELO. URL: [Link]

  • Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin. Google Patents.
  • Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin. Google Patents.
  • An Overview of Stable-Labeled Compounds & Their Applications. Moravek, Inc. URL: [Link]

  • Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. URL: [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. URL: [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. URL: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. URL: [Link]

  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. URL: [Link]

  • Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. FAO AGRIS. URL: [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. URL: [Link]

  • Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. ResearchGate. URL: [Link]

  • Applications of stable isotopes in clinical pharmacology. PMC. URL: [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. URL: [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs). PubMed. URL: [Link]

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications. URL: [Link]

  • Stable Isotopes - Labeled Compounds. @rtMolecule. URL: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. URL: [Link]

  • Alpha Halogenation of Enols and Enolates. Chemistry Steps. URL: [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structural biology and drug discovery, defining the proximity of specific cysteine residues is critical for mapping conformational dynamics. 1,3-Dibromoacetone-2-13C (DBA-2-13C) is a specialized, rigid bifunctional cross-linker (~5 Å) that offers distinct advantages over flexible maleimides or zero-length oxidizers. Its primary value lies in the 13C isotopic label at the C2 position , which serves as a high-fidelity probe for NMR spectroscopy and a distinct mass tag for quantitative Mass Spectrometry (XL-MS).

This guide details the validation of DBA-2-13C cross-links using Site-Directed Mutagenesis (SDM) . By systematically mutating target cysteines to serine (C-to-S) or alanine (C-to-A), researchers can rigorously distinguish authentic structural constraints from non-specific aggregation artifacts.

Part 1: The Chemistry & Advantage of DBA-2-13C
1.1 The Mechanism

DBA acts via a double nucleophilic substitution (


) reaction. Two cysteine thiolate anions attack the methylene carbons of DBA, displacing the bromine leaving groups. This results in a stable thioether linkage  bridging the two sulfur atoms with a 3-carbon ketone spacer.
  • Rigidity: Unlike long polyethylene glycol (PEG) linkers, the DBA bridge is short and relatively rigid, providing tight distance constraints (~3–5 Å between sulfur atoms) essential for high-resolution modeling.

  • The 13C Advantage: The Carbon-13 isotope at the C2 position (the carbonyl carbon) allows for background-free detection in 2D-NMR (e.g., 1H-13C HSQC) and provides a unique mass shift (+1 Da per cross-link) in MS analysis, enabling precise quantification of cross-linking efficiency against non-labeled controls.

1.2 Mechanism Visualization

DBA_Mechanism Cys1 Cysteine A (Thiolate -S⁻) DBA 1,3-Dibromoacetone (Br-CH2-13C(=O)-CH2-Br) Cys1->DBA SN2 Attack (Step 1) Inter Intermediate (Mono-alkylated) DBA->Inter -Br⁻ Product Stable Cross-Link (S-CH2-13C(=O)-CH2-S) Inter->Product -Br⁻ Rigid Thioether Bridge Cys2 Cysteine B (Thiolate -S⁻) Cys2->Inter SN2 Attack (Step 2)

Caption: Step-wise SN2 reaction mechanism of DBA cross-linking two cysteine residues.

Part 2: Comparative Analysis

DBA-2-13C is not a universal solution. It competes with maleimides (e.g., BMOE) and solvent-based oxidation (Disulfides). The table below objectively compares these options.

Feature1,3-Dibromoacetone (DBA) BMOE (Bismaleimidoethane) Disulfide Formation (CuPh)
Reaction Specificity High (Cysteine thiols)High (Cysteine thiols)High (Cysteine thiols)
Linker Length ~5.0 Å (Rigid)~8.0 Å (Short)~2.0 Å (Zero-length)
Stability Very High (Thioether) Moderate (Maleimide hydrolysis)Low (Reducible)
Reversibility IrreversibleIrreversibleReversible (with DTT/TCEP)
Isotopic Utility 13C NMR Probe / MS Tag Deuterated variants availableN/A
Primary Drawback Requires pH > 7.5 for optimal rateRing opening can complicate MSInduces oxidative stress

Expert Insight: Choose DBA-2-13C when you need a permanent, non-reducible constraint that survives downstream processing (e.g., TCEP reduction during MS sample prep) and requires isotopic labeling for spectral assignment.

Part 3: The Validation Workflow (SDM Triangulation)

Validation is the process of proving that the observed cross-link occurs only between the intended residues. The "Triangulation" method uses Wild Type (WT) and single/double mutants to confirm specificity.

3.1 The Logic of Mutagenesis

If DBA cross-links Cys-A and Cys-B :

  • WT (CysA / CysB): Cross-link forms (Band shift or MS peak).

  • Mutant 1 (SerA / CysB): Cross-link ABOLISHED.

  • Mutant 2 (CysA / SerB): Cross-link ABOLISHED.

  • Double Mutant (SerA / SerB): Cross-link ABOLISHED.

Note: Serine (Ser) is the preferred mutation as it is isosteric to Cysteine but chemically inert to DBA.

3.2 Validation Workflow Diagram

Validation_Logic WT Wild Type Protein (Cys A + Cys B) React Add DBA-2-13C (pH 8.0, 1 hour) WT->React MutA Mutant A (Cys A -> Ser) MutA->React MutB Mutant B (Cys B -> Ser) MutB->React ResWT Result: Cross-linked Dimer (Confirmed) React->ResWT WT Sample ResMut Result: Monomer Only (No Reaction) React->ResMut Mutant Samples

Caption: Logic flow for validating cross-link specificity using single-point mutagenesis.

Part 4: Detailed Experimental Protocol

This protocol is designed for in vitro validation using purified protein.[1]

Reagents:
  • Protein Stock: 50–100 µM in non-thiol buffer (PBS or HEPES).

  • DBA-2-13C Stock: 50 mM in DMF or DMSO (Freshly prepared).

  • TCEP: Tris(2-carboxyethyl)phosphine (Non-thiol reducing agent).

  • Quenching Buffer: 1M DTT or

    
    -Mercaptoethanol.
    
Step-by-Step Methodology:
  • Pre-Reduction (Critical):

    • Treat protein samples (WT and Mutants) with 1 mM TCEP for 20 mins at Room Temperature (RT).

    • Why? Oxidized cysteines (disulfides) cannot react with DBA. TCEP is used because unlike DTT, it does not contain thiols that would scavenge the DBA reagent.

  • Buffer Exchange (Optional but Recommended):

    • Ensure pH is between 7.5 and 8.5. DBA reaction efficiency drops significantly below pH 7.0 due to protonation of the thiol group.

  • Cross-Linking Reaction:

    • Add DBA-2-13C to a final concentration of 1–5 mM (approx. 10-50x molar excess over protein).

    • Incubate at 4°C for 1 hour or RT for 15 mins .

    • Expert Tip: Perform reaction in the dark if using light-sensitive constructs, though DBA itself is not photolabile.

  • Quenching:

    • Add DTT to a final concentration of 20 mM. Incubate for 10 mins.

    • Why? The excess thiol in DTT rapidly consumes unreacted DBA, preventing non-specific modification during SDS-PAGE sample prep.

  • Analysis:

    • SDS-PAGE: Run WT vs. Mutants side-by-side.

    • Mass Spectrometry: Digest with Trypsin.[1] Look for the specific mass shift of the cross-linked peptide.

Part 5: Data Interpretation
5.1 SDS-PAGE Results
  • Success: The WT lane shows a distinct band shift (for intermolecular cross-linking) or a migration shift due to compaction (intramolecular). The Mutant lanes must show only the unreacted species.

  • Failure (Non-Specific): If Mutant lanes show cross-linking, DBA is reacting with other surface cysteines or (at high pH) lysine residues.

5.2 Mass Spectrometry (XL-MS)

When analyzing Tryptic peptides:

  • Search Mass: Look for the mass of DBA-2-13C (

    
     minus 
    
    
    
    plus
    
    
    replaced by S... effectively adding the acetone bridge).
  • Bridge Mass: The added mass of the bridge is 55.02 Da (for standard Carbon) or 56.02 Da (for 13C-labeled).

  • Verification: The presence of the +56.02 Da shift on the WT peptide pair, and its absence in the mutant digest, confirms the site.

References
  • Mechanism of Dibromoacetone Cross-linking

    • Source: Journal of Biological Chemistry (JBC)
    • Title: Dibromopropanone cross-linking of the phosphopantetheine and active-site cysteine thiols of the animal fatty acid synthase.[2]

    • URL:[Link]

  • Comparison of Cysteine Cross-linkers (BMOE vs. DBA)

    • Source: N
    • Title: Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1.[3]

    • URL:[Link]

  • Isotopic Labeling in NMR Structure Determin

    • Source: Molecules (MDPI) / PMC
    • Title: NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample.
    • URL:[Link]

  • Site-Directed Mutagenesis for Valid

    • Source: Methods in Enzymology
    • Title: [General Principle] Site-Directed Mutagenesis as a Tool for Valid
    • URL:[Link]

Sources

validation of quantitative proteomics data obtained with 1,3-Dibromoacetone-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Quantitative Proteomics Data Obtained with 1,3-Dibromoacetone-2-13C

Part 1: Executive Summary & Technical Rationale

The Challenge: In structural proteomics, precise measurement of protein conformation and interaction interfaces often relies on chemical cross-linking mass spectrometry (XL-MS). Standard reagents like 1,3-dichloroacetone (DCA) or maleimides often suffer from slow reaction kinetics, hydrolysis, or reversibility, leading to ambiguous data. Furthermore, distinguishing a true chemical cross-link from non-specific adducts or endogenous modifications in complex mass spectra is a significant bioinformatic hurdle.

The Solution: this compound (DBA-2-13C) This guide validates the use of This compound , a high-efficiency, rigid "stapling" reagent. The incorporation of a stable


C isotope at the C2 position serves as an internal mass validator. This specific isotopologue provides a distinct mass signature (+1.003 Da shift relative to the theoretical monoisotopic mass of the 

C analog) and a unique isotopic envelope distortion, allowing for the definitive filtration of false positives in quantitative datasets.

Part 2: Comparative Analysis of Alternatives

The following table contrasts DBA-2-13C with standard cysteine-reactive alternatives.

FeatureThis compound (DBA-2-13C) 1,3-Dichloroacetone (DCA) Bismaleimidoethane (BMOE) Disulfide Formation (Oxidation)
Reactivity High (Bromine is a better leaving group)Moderate/Low (Requires higher pH/time)High Variable (Redox dependent)
Linker Stability Irreversible (Stable Thioether linkage)Irreversible Susceptible to hydrolysis/exchangeReversible (Unstable in reducing conditions)
Linker Length Rigid, Short (~5 Å) (Ideal for helices)Rigid, Short (~5 Å) Flexible (~8 Å) Zero-length (Requires very close proximity)
Validation Isotopic Coding (Distinct

C signature)
None (Rely solely on mass match)None None
Specificity High for Cysteine (Thiolates)High for CysteineHigh for CysteineCysteine specific
Data Confidence Superior (Internal validation via isotope)Standard Standard Low (Hard to distinguish from native disulfides)

Part 3: Validated Experimental Protocol

Safety Warning: 1,3-Dibromoacetone is a potent lachrymator (tear gas). All procedures must be performed in a fume hood.

Phase 1: Preparation & Cross-linking
  • Protein Reduction:

    • Dilute protein sample to 10–50 µM in reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Note: Avoid amine-based buffers like Tris if high concentrations are used, though DBA is thiol-specific.

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM.

    • Incubate at RT for 30 mins to ensure all cysteines are reduced.

  • Cross-linking Reaction (The "Stapling"):

    • Prepare a fresh stock of This compound (10 mM in anhydrous DMF or DMSO).

    • Add the cross-linker to the protein solution at a 1:1 to 1.5:1 molar ratio (Linker:Protein) for intramolecular stapling. Excess linker may lead to "dead-end" mono-links.

    • Incubation: 30–60 minutes on ice (0°C) or RT. The high electrophilicity of DBA allows faster reaction than DCA.

    • Quenching: Add DTT (Dithiothreitol) to 5–10 mM excess to scavenge unreacted bromide.

  • Digestion:

    • Alkylate remaining free cysteines with Iodoacetamide (if necessary) to prevent shuffling.

    • Digest with Trypsin/Lys-C (1:50 enzyme:substrate ratio) overnight at 37°C.

    • Desalt peptides using C18 StageTips.

Phase 2: Mass Spectrometry Acquisition
  • Instrument: High-resolution Orbitrap or TOF (Resolution > 60,000 at 200 m/z is recommended to resolve the isotopic fine structure if needed, though standard proteomics resolution suffices for envelope validation).

  • Method: Data-Dependent Acquisition (DDA) or Targeted PRM if the peptide sequence is known.

  • Key Setting: Ensure the precursor isolation window includes the +1 Da isotope if performing specific ratio checks, though standard windows (1.4–2.0 m/z) are sufficient.

Part 4: Data Validation Logic (The "Self-Validating" System)

To validate the quantitative data, you must confirm the presence of the DBA-2-13C bridge (Mass shift: +53.003 Da vs. unmodified, assuming loss of 2 HBr).

Calculation of Mass Shift:

  • Chemical Change: Cysteine (-H) + Cysteine (-H) + C3H4O (Linker)

  • Net Addition: + C3H2O (The acetone bridge).

  • Isotopic Contribution:

    • Standard (

      
      C) Bridge: Monoisotopic Mass = 54.0106 Da.
      
    • Labeled (

      
      C) Bridge: Monoisotopic Mass = 55.0139 Da.
      
    • Correction: Since the reaction replaces two thiol protons (-2H), the net mass shift on the peptide is +54.01 Da (for 12C) or +55.01 Da (for 13C) relative to the reduced disulfides?

    • Correction: Reaction: R-SH + Br-CH2-CO-CH2-Br + HS-R -> R-S-CH2-CO-CH2-S-R + 2HBr.

    • Net mass added to the protein: C3H2O.

    • Exact Mass (

      
      C): 3 carbons (12.00000 * 3) + 2 hydrogens (1.00783 * 2) + 1 oxygen (15.99491) = 54.0106 Da .
      
    • Exact Mass (

      
      C-labeled at C2): 55.0139 Da .
      

Validation Step 1: The "Heavy" Check In your search engine (e.g., MaxQuant, Proteome Discoverer), define a variable modification:

  • Name: Cys-Link-13C

  • Composition: H(2) C(2)

    
    C(1) O(1)
    
  • Mass: +55.0139 Da.

  • Filter: Any peptide identified with this mass shift is a candidate.

Validation Step 2: Isotopic Envelope Distortion Because the reagent introduces a pure


C atom, the isotopic distribution of the cross-linked peptide changes.
  • Normal Peptide: The M+1 peak is roughly 1.1% of the M+0 peak per carbon atom in the peptide.

  • DBA-2-13C Peptide: The "Monoisotopic" peak (M+0 of the peptide part) now includes the

    
    C from the linker.
    
    • Result: The observed "monoisotopic" peak will appear at (Theoretical Peptide Mass + 55.01 Da).

    • Verification: If you spiked in a 1:1 ratio of

      
      C-DBA and 
      
      
      
      C-DBA, you would see a doublet separated by exactly 1.003 Da. This doublet is the ultimate validator of a true cross-link, eliminating false positives from mono-links or adducts.

Part 5: Visualization of Mechanism & Workflow

Figure 1: Reaction Mechanism of DBA-2-13C Stapling

ReactionMechanism Cys1 Cysteine A (Thiol -SH) Intermediate Transition State (Nucleophilic Attack) Cys1->Intermediate pH 7.5 (Thiolate anion) Cys2 Cysteine B (Thiol -SH) Cys2->Intermediate pH 7.5 (Thiolate anion) DBA This compound (Br-CH2-13C(=O)-CH2-Br) DBA->Intermediate Product Stapled Peptide (S-CH2-13C(=O)-CH2-S) Intermediate->Product Rapid Cyclization HBr 2 HBr (Byproduct) Intermediate->HBr

Caption: Nucleophilic attack of cysteine thiolates on the electrophilic carbons of DBA-2-13C, forming a rigid, isotopically labeled thioether bridge.

Figure 2: Validation Workflow

ValidationWorkflow cluster_Validation Data Validation Logic Sample Protein Sample (Reduced) Reaction Add DBA-2-13C (1:1 Molar Ratio) Sample->Reaction Digestion Trypsin Digestion (Cleavage) Reaction->Digestion MS LC-MS/MS Analysis (High Res) Digestion->MS MassCheck Check Precursor Mass (Peptide + 55.01 Da) MS->MassCheck IsotopeCheck Verify Isotopic Envelope (Shifted Pattern) MassCheck->IsotopeCheck FragmentCheck MS2 Fragment Tracing (Linker on b/y ions) IsotopeCheck->FragmentCheck

Caption: Step-by-step workflow for generating and validating DBA-2-13C cross-linked data using mass spectrometry.

Part 6: References

  • Comparison of 1,3-Dibromoacetone and 1,3-Dichloroacetone:

    • Title: One-Pot Synthesis of a Bis-Thio-Acetone Linked Ubiquitinated Histones Using 1,3-Dibromoacetone.

    • Source: ResearchGate / Journal of Organic Chemistry.

    • Significance: Establishes DBA as the more electrophilic and higher-yield reagent compared to DCA.[1]

    • URL:[Link]

  • Cross-linking Mass Spectrometry Protocols:

    • Title: Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry.[2][3]

    • Source: Hebrew University / Methods in Molecular Biology.

    • Significance: Provides the foundational protocols for performing XL-MS which apply to DBA usage.

    • URL:[Link]

  • Isotope Labeling in Proteomics:

    • Title: Chemical isotope labeling for quantitative proteomics.[4][5]

    • Source: NCBI / PMC.

    • Significance: Explains the principles of using stable isotopes (like 13C) for mass-shift validation and quantification.

    • URL:[Link]

  • Cysteine Cross-linking Specificity:

    • Title: Cysteine-based crosslinking approach for characterization of oligomeric pore-forming proteins.

    • Source: NCBI / PMC.

    • Significance: Validates the specificity of cysteine-targeted cross-linking in membrane and soluble proteins.

    • URL:[Link]

Sources

A Guide to a Powerful Tool in Structural Biology: A Literature Review of Studies Utilizing 1,3-Dibromoacetone-2-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology and drug development, understanding the three-dimensional architecture of proteins and their dynamic interactions is paramount. Chemical cross-linking, coupled with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has emerged as a powerful strategy to probe protein structure and conformational changes. This guide delves into the application and comparative advantages of a specific, isotopically labeled cross-linking agent: 1,3-Dibromoacetone-2-¹³C. While direct literature explicitly detailing the use of this labeled compound is emerging, this guide will provide a comprehensive overview of its potential, drawing from established principles of isotopic labeling and the known reactivity of its unlabeled counterpart.

Introduction to 1,3-Dibromoacetone as a Cross-Linking Agent

1,3-Dibromoacetone (DBA) is a bifunctional electrophilic reagent that serves as a valuable tool for creating covalent linkages within and between proteins.[1] Its primary mode of action involves the alkylation of nucleophilic side chains of amino acids, most notably the thiol groups of cysteine residues, through a sequential nucleophilic substitution mechanism.[1] This reaction forms a stable, three-carbon "acetone-like" bridge between the two linked residues.

The utility of DBA in protein chemistry is underscored by its ability to provide distance constraints, aiding in the elucidation of protein tertiary and quaternary structures.[2] By strategically introducing cysteine residues at specific sites within a protein or protein complex, researchers can use DBA to probe spatial proximity.

The Advent of Isotopic Labeling: The Significance of the ¹³C at the 2-Position

The introduction of a stable isotope, such as Carbon-13 (¹³C), into a cross-linking reagent like DBA offers a significant analytical advantage. Specifically, labeling the central carbon atom (C2) of the acetone backbone provides a unique spectroscopic signature that can be exploited in both mass spectrometry and NMR studies.

Advantages in Mass Spectrometry

In quantitative proteomics, the use of isotopically labeled cross-linkers is a well-established strategy for the accurate quantification of cross-linked peptides.[3][4] By using a 1:1 mixture of the unlabeled ("light") and ¹³C-labeled ("heavy") 1,3-dibromoacetone, cross-linked peptides will appear as characteristic doublets in the mass spectrum, separated by a specific mass difference. This allows for:

  • Confident Identification: The predictable mass shift helps to distinguish true cross-linked peptides from background noise and other artifacts.[1]

  • Accurate Quantification: The relative intensities of the light and heavy peaks provide a precise measure of the abundance of a particular cross-link under different experimental conditions.[1][4] This is invaluable for studying conformational changes in proteins upon ligand binding, mutation, or changes in the cellular environment.[5]

  • Reduced Ambiguity: Isotope labeling can help to resolve mass degeneracy in the identification of cross-linked peptides.

Advantages in Nuclear Magnetic Resonance (NMR) Spectroscopy

For protein NMR, the incorporation of a ¹³C label can provide a powerful probe for studying the local environment of the cross-link.[6] The ¹³C nucleus is NMR-active, and its chemical shift is sensitive to the surrounding electronic environment.[6][7][8] This enables researchers to:

  • Monitor Conformational Changes: Changes in the protein's structure around the cross-link will be reflected in the ¹³C NMR spectrum of the labeled acetone bridge.

  • Gain Structural Insights: The ¹³C label can be used in multidimensional NMR experiments to establish through-bond and through-space correlations with other nuclei in the protein, providing valuable structural constraints.[6]

Comparative Analysis: 1,3-Dibromoacetone-2-¹³C vs. Alternatives

The choice of a cross-linking agent is critical and depends on the specific research question and the nature of the protein system being studied. Here, we compare 1,3-Dibromoacetone-2-¹³C with its unlabeled counterpart and another commonly used dihaloacetone cross-linker, 1,3-dichloroacetone (DCA).

Feature1,3-Dibromoacetone-2-¹³C1,3-Dibromoacetone (Unlabeled)1,3-Dichloroacetone (DCA)
Reactivity High, similar to unlabeled DBA. Bromine is a better leaving group than chlorine.High. Generally more reactive than DCA, potentially leading to higher cross-linking yields.Moderate. Chlorine is a less effective leaving group than bromine.
Specificity Primarily targets cysteine residues.Primarily targets cysteine residues.Primarily targets cysteine residues.
Quantitative Analysis (MS) Excellent. Enables accurate quantification through isotopic labeling.Not directly quantitative without additional labeling steps.Not directly quantitative without additional labeling steps.
NMR Analysis Excellent. The ¹³C label provides a direct spectroscopic probe.Not directly observable in ¹³C NMR without natural abundance signals.Not directly observable in ¹³C NMR without natural abundance signals.
Cost Higher due to the isotopic label.Lower.Lower.
Availability Synthesized from commercially available Acetone-2-¹³C.Commercially available.Commercially available.

Key Insight: The primary advantage of 1,3-Dibromoacetone-2-¹³C lies in its inherent capability for quantitative analysis in mass spectrometry and its utility as a direct probe in NMR spectroscopy. While the unlabeled version and DCA are effective for qualitative cross-linking, they lack the built-in quantitative and detailed spectroscopic features of the ¹³C-labeled reagent. Studies have indicated that the use of the more electrophilic 1,3-dibromoacetone can significantly improve the yield of modified proteins compared to DCA.

Experimental Protocols

Synthesis of 1,3-Dibromoacetone-2-¹³C

Reaction Scheme:

Synthesis Acetone Acetone-2-13C reagents + Acetone->reagents Bromine Br2 (2 eq.) Bromine->reagents DBA 1,3-Dibromoacetone-2-13C HBr HBr (byproduct) DBA->HBr + reagents->DBA

Caption: Synthesis of 1,3-Dibromoacetone-2-¹³C.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Acetone-2-¹³C (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (2 equivalents) dropwise from the dropping funnel with constant stirring. The reaction is exothermic and should be controlled to prevent side reactions.

  • Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is typically poured into cold water to precipitate the product. The crude product can be extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The organic layer is washed with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine. The solvent is then removed under reduced pressure. The crude 1,3-Dibromoacetone-2-¹³C can be further purified by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol and should be optimized for safety and efficiency in a laboratory setting by a qualified chemist.

Protein Cross-Linking with 1,3-Dibromoacetone-2-¹³C for Mass Spectrometry

This protocol outlines a general workflow for quantitative cross-linking mass spectrometry (qXL-MS) using a mixture of labeled and unlabeled DBA.[4][5]

Experimental Workflow:

qXLMS_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_digestion Digestion & Analysis Protein_StateA Protein (State A) XL_A Cross-link with 1:1 Light/Heavy DBA Protein_StateA->XL_A Protein_StateB Protein (State B) XL_B Cross-link with 1:1 Light/Heavy DBA Protein_StateB->XL_B Digest_A Tryptic Digestion XL_A->Digest_A Digest_B Tryptic Digestion XL_B->Digest_B Combine Combine Samples Digest_A->Combine Digest_B->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data_Analysis Data Analysis (Identify & Quantify Doublets) LCMS->Data_Analysis

Caption: Quantitative Cross-Linking Mass Spectrometry Workflow.

Step-by-Step Protocol:

  • Protein Preparation: Prepare two samples of the protein of interest under the different conditions to be compared (e.g., with and without a ligand). Ensure the buffer is compatible with the cross-linking reaction (e.g., HEPES or phosphate buffer, pH 7-8).

  • Cross-Linking Reaction: To each protein sample, add a 1:1 molar mixture of 1,3-Dibromoacetone (light) and 1,3-Dibromoacetone-2-¹³C (heavy). The final concentration of the cross-linker and the reaction time will need to be optimized for the specific protein system. A typical starting point is a 10- to 50-fold molar excess of the cross-linker over the protein, with an incubation time of 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or lysine, to consume the excess reactive cross-linker.

  • Sample Combination and Digestion: Combine the two cross-linked protein samples. Denature the proteins (e.g., with urea or by heating) and reduce and alkylate the cysteine residues that were not cross-linked. Digest the protein mixture into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the cross-linked peptides, looking for the characteristic isotopic doublets. Quantify the relative abundance of the cross-links in the two original samples by comparing the peak intensities of the light and heavy isotopic forms.

Conclusion and Future Outlook

1,3-Dibromoacetone-2-¹³C stands as a promising, albeit currently underutilized, tool for the structural and dynamic analysis of proteins. Its enhanced reactivity compared to chlorinated analogs, combined with the power of isotopic labeling, offers significant advantages for researchers in academia and the pharmaceutical industry. The ability to perform robust quantitative cross-linking mass spectrometry and to introduce a specific NMR probe opens up new avenues for understanding protein function, allostery, and drug-protein interactions. As the demand for more precise and quantitative structural biology techniques grows, the adoption of reagents like 1,3-Dibromoacetone-2-¹³C is expected to increase, providing deeper insights into the complex molecular machinery of life.

References

  • Isotopic labeling of methyl-substituted proteinogenic amino acids with ¹³C has transformed applications of solution-based NMR spectroscopy and allowed the study of much larger and more complex proteins than previously possible with ¹⁵N labeling. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Gouw, A. M., ... & Houk, K. N. (2011). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Nature Methods, 8(8), 669-671. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1,3-Dibromoacetone. Retrieved from [Link]

  • Merk, H., Gatsogiannis, C., & Raunser, S. (2018). Chemical cross-linking in the structural analysis of protein assemblies. Journal of Visualized Experiments, (135), 57448. Retrieved from [Link]

  • Liu, F., Rijk, R., & Heck, A. J. (2016). Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant. Molecular & Cellular Proteomics, 15(8), 2757–2768. Retrieved from [Link]

  • Hajduk, P. J., Augeri, D. J., Mack, J., Mendoza, R., Yang, J. G., Betz, S. F., & Fesik, S. W. (2000). NMR-Based Screening of Proteins Containing ¹³C-Labeled Methyl Groups. Journal of the American Chemical Society, 122(32), 7898–7904. Retrieved from [Link]

  • Opella, S. J., & Marassi, F. M. (2004). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Accounts of chemical research, 37(11), 843–850. Retrieved from [Link]

  • ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14383–14436. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Retrieved from [Link]

  • Analytical Chemistry. (2025). Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Retrieved from [Link]

  • Lecture #4. (2004). Chemical Crosslinking. Retrieved from [Link]

  • Recent. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Retrieved from [Link]

  • MIH0319. (2025, October 22). 5.11 Organics - Making acetone from another industrial solvent [Video]. YouTube. [Link]

  • LookChem. (n.d.). ACETONE-2-13C. Retrieved from [Link]

  • Rappsilber, J. (2018). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Nature Protocols, 13(12), 2945–2960. Retrieved from [Link]

Sources

Evaluating the Impact of the Acetone (DCA) Linker on Protein Structure: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protein bioconjugation and peptide stapling, the "acetone linker"—formally generated using 1,3-dichloroacetone (DCA) —has emerged as a pivotal tool for stabilizing secondary structures and enabling bioorthogonal chemistry.[1] Unlike passive linkers (e.g., PEG, Gly-Ser repeats) that merely connect domains, the acetone linker actively constrains protein geometry, forming a rigid 3-carbon bridge (


) between cysteine residues.

This guide objectively evaluates the acetone linker's performance against standard alternatives (Disulfides, Bismaleimides, and Lactams), focusing on structural rigidity, serum stability, and the unique utility of its ketone "handle" for secondary functionalization.

Part 1: The Chemistry of the Acetone Bridge

The "acetone linker" is not a pre-formed polymer but a bridge synthesized in situ by reacting 1,3-dichloroacetone (DCA) with two thiols (cysteine side chains). This reaction yields a 1,3-diamino-2-propanone moiety integrated into the protein backbone.

Mechanism of Action

The formation of the acetone bridge proceeds via a double nucleophilic substitution (


) mechanism.
  • Step 1: A cysteine thiolate attacks DCA, displacing one chloride.

  • Step 2: The second cysteine attacks the remaining chloromethyl group, cyclizing the structure.

Key Advantage: The resulting thioether bonds are chemically stable and non-reducible, unlike native disulfide bonds which readily break in the cytosolic reducing environment (high glutathione).

Visualization: Reaction Workflow

The following diagram illustrates the conversion of a flexible linear peptide into a "stapled" acetone-linked macrocycle.

AcetoneLinkerMechanism Linear Linear Peptide (Reduced Cysteines) Intermediate Monochlorinated Intermediate Linear->Intermediate + DCA, pH 8.0 1st S_N2 Attack DCA Reagent: 1,3-Dichloroacetone Stapled Acetone-Linked Macrocycle Intermediate->Stapled Fast Cyclization 2nd S_N2 Attack Oxime Functionalized Product (via Oxime Ligation) Stapled->Oxime + Hydroxylamine-Tag (Bioorthogonal)

Figure 1: Step-wise formation of the acetone bridge and subsequent bioorthogonal functionalization.

Part 2: Structural Impact & Comparative Analysis

Helicity and Rigidity

The primary impact of the acetone linker is the induction of


-helicity in short peptides and disordered protein loops.
  • The "Staple" Effect: By linking residues at positions

    
     and 
    
    
    
    (one helical turn), the rigid 3-carbon bridge forces the peptide backbone into a helical conformation.
  • Comparison: Unlike Polyethylene Glycol (PEG) linkers, which add hydrodynamic volume and flexibility (entropic freedom), the acetone linker reduces entropy, locking the protein into a bioactive conformation.

The "Ketone Handle" (Bioorthogonal Utility)

This is the acetone linker's unique differentiator. The central ketone group (


) remains unreactive under physiological conditions but reacts specifically with hydroxylamines  or hydrazines  to form oximes or hydrazones.
  • Application: This allows researchers to crosslink a protein first (stabilizing it) and then attach a drug, fluorophore, or PEG chain to the bridge itself without disrupting the protein's binding face.

Stability Comparison Matrix
FeatureAcetone Linker (DCA)Disulfide BondBismaleimide (BMOE)PEG Linker
Bond Type Thioether (Non-reducible)Disulfide (Reducible)Thioether (Succinimide)Ether/Amide
Rigidity High (Staple)ModerateModerateLow (Flexible)
Serum Stability High (>48h)Low (Reduces in plasma)Medium (Retro-Michael exchange)High
Bioorthogonal Handle Yes (Ketone) NoNoNo
Helicity Induction Strong Weak/ModerateModerateNone
Reaction pH 7.5 – 8.57.0 – 8.06.5 – 7.5Variable

Part 3: Experimental Data

The following data summarizes the impact of the acetone linker on a model 15-mer peptide derived from the p53 tumor suppressor (binding domain), compared to the wild-type (WT) linear sequence.

Table 1: Structural and Stability Metrics
MetricLinear WT PeptideAcetone-Linked (DCA)Improvement Factor

-Helicity (CD at 222nm)
12%68%5.6x
Protease Half-life (Trypsin) 15 min> 240 min>16x
Binding Affinity (

)
4.5

M
0.2

M
22x
Serum Stability (

)
< 1 hour> 48 hoursHigh

Note: Data represents typical fold-changes observed in peptide stapling literature (e.g., Dawson et al., 2015).

Part 4: Validated Protocols

Protocol A: Synthesis of Acetone-Linked Proteins

Objective: Crosslink two cysteine residues (positions


) with DCA.
  • Preparation: Dissolve the peptide/protein (0.1–1 mM) in 50 mM Ammonium Bicarbonate (pH 8.0) or Phosphate buffer.

    • Critical: Ensure cysteines are reduced. Treat with TCEP (1.1 eq) for 20 min if necessary. Avoid DTT (it reacts with DCA).

  • Reagent Addition: Prepare a fresh stock of 1,3-Dichloroacetone (DCA) in DMF (50 mM).

  • Reaction: Add DCA (0.5 – 0.9 equivalents initially) to the protein solution.

    • Why fractional addition? Adding DCA slowly or in slight deficit prevents intermolecular crosslinking (dimerization) and favors intramolecular cyclization.

    • Step: Add remaining DCA to reach 1.1 equivalents after 15 minutes.

  • Incubation: Agitate gently at Room Temperature (RT) for 30–60 minutes.

  • Quenching: Quench with excess

    
    -mercaptoethanol or proceed directly to purification (HPLC/Dialysis).
    
Protocol B: Oxime Ligation (Functionalizing the Bridge)

Objective: Attach a fluorophore to the ketone bridge.

  • Buffer Exchange: Adjust buffer to 100 mM Aniline/Citrate buffer (pH 4.5 – 6.0) .

    • Mechanism:[2][3][4][5][6][7] Aniline acts as a nucleophilic catalyst, accelerating oxime formation by forming a protonated Schiff base intermediate.

  • Labeling: Add Aminooxy-Fluorophore (5–10 equivalents).

  • Incubation: Incubate at RT for 2–12 hours.

  • Purification: Remove excess fluorophore via size-exclusion chromatography (SEC).

Part 5: Decision Logic for Researchers

Use the diagram below to determine if the Acetone Linker is the correct choice for your structural biology or drug delivery project.

DecisionTree Start Start: Define Goal Q1 Need to stabilize alpha-helix? Start->Q1 Q2 Need Bioorthogonal Handle? Q1->Q2 Yes Q3 Is Serum Stability Critical? Q1->Q3 No Result_DCA USE ACETONE LINKER (DCA) (High Rigidity + Ketone Handle) Q2->Result_DCA Yes Result_BMOE Use Bismaleimide (Standard Crosslinking) Q2->Result_BMOE No Q3->Result_DCA Yes (Non-reducible) Result_Disulfide Use Disulfide (Reversible/Native) Q3->Result_Disulfide No (Intracellular release)

Figure 2: Decision matrix for selecting protein crosslinkers.

References

  • Jo, H., Meinhardt, N., Wu, Y., et al. (2012). Development of 1,3-Dichloroacetone as a Peptide Stapling Agent.[1][8]Journal of the American Chemical Society . [Link]

  • Schumacher, F. F., et al. (2015). Acetone-Linked Peptides: A Convergent Approach for Peptide Macrocyclization and Labeling.Angewandte Chemie International Edition . [Link]

  • Bird, G. H., et al. (2010). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic.Proceedings of the National Academy of Sciences . [Link]

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation.[8][9]Current Organic Chemistry . [Link]

Sources

Benchmarking 1,3-Dibromoacetone-2-13C: Precision Structural Mapping vs. Next-Gen MS-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding landscape of structural proteomics, "novelty" often equates to ease of use—specifically, the rise of MS-cleavable cross-linkers (e.g., DSSO, DSBU) that simplify spectral assignment. However, for researchers requiring high-resolution distance constraints (< 6 Å) and thermodynamic stability, the "classic" 1,3-Dibromoacetone-2-13C (DBA-13C) remains superior.

This guide objectively benchmarks DBA-13C against modern MS-cleavable and photo-activatable technologies, demonstrating why this rigid, isotopically labeled linker is the critical choice for NMR structure refinement and precise cysteine proximity mapping , where flexible amine-reactive linkers fail.

Part 1: The Mechanistic Baseline (DBA-13C)

The Chemistry of Precision

1,3-Dibromoacetone (DBA) is a homobifunctional cross-linker that targets sulfhydryl groups (Cysteine). Unlike maleimides, which form succinimide rings susceptible to hydrolysis or retro-Michael addition, DBA forms stable thioether bonds .

The


C Advantage: 
The central carbonyl carbon is isotopically labeled (

C).[1] In NMR spectroscopy, this provides a distinct probe in an otherwise silent background (if the protein is non-labeled) or a specific distance constraint in uniformly labeled samples. In Mass Spectrometry (MS), the specific mass shift (+54.01 Da for non-labeled, +55.01 Da for

C) allows for precise filtering of cross-linked peptides.
Reaction Mechanism Visualization

The following diagram illustrates the irreversible bis-alkylation of two cysteine residues by DBA, forming a rigid bridge.

DBA_Reaction Cys1 Cysteine A (-SH) Inter Intermediate (Mono-alkylated) Cys1->Inter SN2 Attack (Step 1) Cys2 Cysteine B (-SH) Product Cross-Linked Protein (Thioether Bridge) Cys2->Product SN2 Attack (Step 2) DBA 1,3-Dibromoacetone (Br-CH2-C=O-CH2-Br) DBA->Inter SN2 Attack (Step 1) Inter->Product SN2 Attack (Step 2) HBr Byproduct (2 HBr) Inter->HBr Product->HBr

Figure 1: Step-wise bis-alkylation mechanism of 1,3-Dibromoacetone. Note the release of HBr, necessitating pH buffering.

Part 2: Comparative Benchmarking

We compare DBA-13C against the two dominant "novel" technologies: MS-Cleavable Amine Linkers (DSSO) and Photo-Reactive Linkers (SDA/Diazirines) .

Resolution & Rigidity (The "Ruler" Accuracy)
  • DBA-13C: Spacer arm is extremely short (~5.8 Å). Because it is rigid, a successful cross-link confirms residues are within tight proximity, providing high-confidence distance constraints for modeling.

  • DSSO/DSBU: Spacer arms are long (10–12.5 Å) and flexible. While they capture more interactions ("global topology"), they result in "floppy" distance constraints that are less useful for fine-tuning atomic structures.

Chemical Stability
  • DBA-13C: Forms Thioether bonds. Extremely stable across wide pH ranges and temperature. Ideal for thermodynamic studies (e.g., folding transition states).

  • Maleimides (BMOE): Often used as a DBA alternative. However, maleimides can undergo exchange reactions (retro-Michael) in the presence of other thiols (like DTT), compromising data integrity during digestion.

Summary Data Table
Feature1,3-Dibromoacetone (DBA-13C) DSSO / DSBU (Novel MS-Cleavable) Photo-Linkers (Diazirines)
Target Specificity Cysteine (-SH)Lysine (-NH2)Promiscuous (Any C-H / N-H)
Spacer Length Rigid ~5.8 Å Flexible ~10.0–12.5 ÅVariable (Zero-length to Long)
Bond Stability High (Irreversible Thioether) Moderate (Amide/Urea)High (Covalent insertion)
MS Analysis Mass Shift (+55 Da)MS2/MS3 Cleavage (Diagnostic Ions) Complex (Neutral losses)
Primary Utility NMR Constraints / Specific Active SitesGlobal Topology / Proteome-wide XL-MSUnknown binding interfaces

Part 3: Experimental Protocol (DBA-13C Cross-Linking)

Objective: Cross-link a purified protein complex to map Cys-Cys distances using LC-MS/MS.

Reagents
  • Protein Sample: 10–50 µM in non-amine buffer (HEPES/Phosphate, pH 7.5). Avoid Tris if possible, though DBA is Cys-specific, amines can react slowly at high pH.

  • DBA-13C Stock: 100 mM in fresh DMF or DMSO. Note: DBA is volatile and a lachrymator. Handle in a fume hood.

  • Quench: 1 M DTT (Dithiothreitol).

Step-by-Step Workflow
  • Reduction (Optional but Recommended):

    • If cysteines are oxidized (disulfides), reduce with TCEP (1:1 molar ratio to protein) for 30 min at Room Temperature (RT). Avoid excess reducing agent as it will compete with DBA.

  • Cross-Linking Reaction:

    • Add DBA-13C to the protein solution.

    • Ratio: Start with a 1:1 to 1:5 molar excess (Protein:DBA). Unlike Lys-linkers (which use 50x excess), Cys-linkers require stoichiometry to avoid saturation (mono-linking every Cys without bridging).

    • Incubation: 30–60 minutes on ice (4°C) or 15 minutes at RT. Faster reaction than NHS-esters.

  • Quenching (Critical):

    • Add DTT to a final concentration of 10–20 mM.

    • Incubate for 15 minutes. The excess DTT scavenges unreacted DBA, preventing artificial cross-links during digestion.

  • Validation (Gel Shift):

    • Run 1 µg of sample on SDS-PAGE.

    • Success: Appearance of a higher molecular weight band (inter-molecular) or a migration shift due to compaction (intra-molecular).

  • Digestion & MS Analysis:

    • Proceed with standard Trypsin/GluC digestion.

    • Data Search: Set dynamic modification for Cysteine: +55.01 Da (if

      
      C labeled) or +54.01 Da (unlabeled). Look for cross-linked peptides (mass = Peptide A + Peptide B + Linker).
      

Part 4: Decision Logic (When to use DBA-13C?)

Use the following logic flow to determine if DBA-13C is the correct tool for your structural question.

Decision_Tree Start Start: Define Structural Goal Q1 Is the target Cysteine-rich or is the active site Cys-based? Start->Q1 Q2 Do you need high-resolution distance constraints (< 6 Å)? Q1->Q2 Yes Use_DSSO CHOICE: DSSO/DSBU (Global Topology/Ease of MS) Q1->Use_DSSO No (Lysines available) Use_Photo CHOICE: Photo-Linkers (Unknown Interface) Q1->Use_Photo No (No reactive residues) Q3 Is the primary readout NMR? Q2->Q3 Yes Q2->Use_DSSO No (Topology only) Use_DBA CHOICE: DBA-13C (Precision/NMR/Stability) Q3->Use_DBA Yes (13C Label essential) Q3->Use_DBA No (MS mapping of Cys)

Figure 2: Selection workflow for cross-linking reagents.

Scientific Rationale for Selection
  • Select DBA-13C if: You are refining an NMR structure and need to distinguish the cross-linker signal from the protein background, or if you are mapping a specific catalytic cleft containing cysteines.

  • Select DSSO if: You are performing "shotgun" structural proteomics on a whole cell lysate. The cleavability is essential to reduce the search space complexity in complex mixtures.

References

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures. Mass Spectrometry Reviews. Link

  • Kao, A., et al. (2011). Mapping the Structural Topology of the Yeast 19S Proteasome Regulatory Particle using Chemical Cross-linking and Probabilistic Modeling. Molecular & Cellular Proteomics. Link

  • Iacobucci, C., & Sinz, A. (2017). Cross-Linking/Mass Spectrometry for the Analysis of Protein Structures and Protein-Protein Interactions.[2][3][4] Separation & Purification Reviews. Link

  • Fuxreiter, M., et al. (2002). Misfolding of the p53 tumor suppressor: A molecular dynamics study. (Contextualizing rigid linkers for folding studies). Cellular and Molecular Life Sciences.
  • G-Biosciences. (2019). Factors to Consider when Selecting a Protein Cross-linker. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Dibromoacetone-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Safety & Loss Prevention

1,3-Dibromoacetone-2-13C is a high-value isotopic intermediate presenting a dual challenge: it is a potent lachrymator (tear gas agent) and a severe alkylating agent . Standard laboratory safety practices are insufficient; exposure to trace vapors can incapacitate a researcher, while skin contact can cause delayed, deep-tissue chemical burns.

This guide synthesizes containment protocols with "loss prevention" techniques essential for handling expensive isotopically labeled material. The core philosophy is Zero-Exposure / Zero-Loss : absolute containment of vapors to protect the operator, and static-free handling to protect the product.

Hazard Profile & Mechanism of Action

The danger of 1,3-dibromoacetone lies in its chemical reactivity. As an


-halo ketone, it is a powerful electrophile that irreversibly alkylates DNA and proteins.
GHS Hazard Classification
Hazard ClassH-CodeDescriptionCritical Note
Skin Corrosion H314 Causes severe skin burns and eye damage.Burns may be delayed; pain is not an immediate indicator.
Eye Damage H318 Causes serious eye damage.Vapors alone can cause temporary blindness/tearing.
STOT-SE H335 May cause respiratory irritation.Lachrymatory effect occurs at sub-ppm concentrations.
Acute Toxicity H302 Harmful if swallowed.
The "Lachrymator" Factor

Unlike typical corrosives, lachrymators attack the TRPA1 ion channels in the corneal nerves. Standard safety glasses are useless against lachrymatory vapors; they flow around the lenses and irritate the eyes.

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system.

Body ZoneStandard Lab PPE (Insufficient)Required PPE for 1,3-Dibromoacetone Technical Rationale
Ocular Safety GlassesChemical Splash Goggles (sealed)Prevents vapor ingress to the eyes.
Face NoneFace Shield (8-inch min)Protects face/neck from splash; worn over goggles.
Dermal (Hand) Nitrile (4 mil)Laminate (Silver Shield) underNitrile Halo-ketones permeate nitrile in <1 min. Laminate provides >4h breakthrough.
Respiratory Surgical MaskFume Hood (Face velocity 80-100 fpm)Mandatory engineering control.

Critical Glove Protocol: Wear a Silver Shield/4H (Laminate) glove as the inner layer. These are chemically resistant but have poor dexterity. Wear a standard Nitrile glove over the laminate glove to compress the loose fit and provide grip.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Hood Verification: Verify fume hood flow is active. Clear the hood deck of clutter to ensure laminar flow.

  • Static Control (Critical for 13C): Isotopically labeled solids are often dry and static-prone.

    • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.

    • Place a draft shield around the balance if weighing inside the hood to prevent loss of light powder.

  • Quench Bath Setup: Prepare a "Kill Basin" before opening the vial.

    • Recipe: 10% Sodium Thiosulfate (

      
      ) in water.
      
    • Function: Thiosulfate acts as a nucleophile, rapidly alkylating the bromine and neutralizing the compound to a non-volatile salt.

Phase 2: Transfer & Solubilization

Goal: Minimize the time the compound exists as a dry solid.

  • Don PPE: Goggles, Face Shield, Laminate+Nitrile gloves, Lab Coat.

  • Open Vial: Only open the vial inside the fume hood. Never remove the open vial from the hood plane.

  • Weighing:

    • Tare the receiving flask (containing a stir bar) before adding solid.

    • Transfer solid rapidly. If the material is caked, do not chip at it aggressively (aerosol risk). Dissolve directly in the shipping vial if quantitative transfer is required.

  • Immediate Solubilization:

    • Add solvent (e.g., DCM, Acetone) immediately.

    • Why? Solutions have significantly lower vapor pressure than the subliming solid, reducing lachrymator risk.

Phase 3: Decontamination & Disposal
  • Tool Decon: Immediately submerge spatulas, weigh boats, and empty vials into the Thiosulfate Kill Basin . Let soak for 24 hours.

  • Spill Management:

    • Solid Spill: Cover with thiosulfate-soaked paper towels. Do not sweep (creates dust).

    • Liquid Spill: Absorb with vermiculite, then treat absorbent with thiosulfate solution.

  • Waste Segregation: Label waste clearly as "Halogenated Organic - Lachrymator". Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid uncontrolled reactions.

Visualized Workflows

Figure 1: PPE Decision Logic

This logic tree ensures the operator selects the correct barrier based on the physical state of the reagent.

PPE_Selection Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dilute Solution State->Solution Risk_Solid High Risk: Dust & Sublimation Solid->Risk_Solid Risk_Sol Medium Risk: Splash & Vapor Solution->Risk_Sol PPE_Solid REQUIRED: 1. Fume Hood 2. Silver Shield Gloves (Inner) 3. Sealed Goggles Risk_Solid->PPE_Solid PPE_Sol REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Safety Glasses/Goggles Risk_Sol->PPE_Sol

Caption: PPE selection based on physical state. Solid handling requires maximum dermal protection (Laminate gloves) due to high concentration and sublimation risks.

Figure 2: Safe Handling Loop

The "Cradle-to-Grave" workflow for the compound, emphasizing the quenching step.

Handling_Loop Setup 1. Setup: Thiosulfate Bath & Static Control Transfer 2. Transfer: Solid to Solution (In Hood) Setup->Transfer Anti-static gun Reaction 3. Reaction: Closed Vessel Transfer->Reaction Solvent add Decon 4. Decon: Soak Tools in Thiosulfate Transfer->Decon Dirty Tools Disposal 5. Disposal: Halogenated Waste Reaction->Disposal Waste Decon->Disposal Neutralized

Caption: Operational workflow. Note that "Dirty Tools" bypass the reaction stage and go directly to chemical neutralization (Decon).

Emergency Response

In case of Exposure:

  • Eye Contact: Flush immediately with water for 15 minutes .[1] Force eyelids open. Do not wait for pain; lachrymators anesthetize nerves initially.

  • Skin Contact:

    • Flush with water for 15 minutes.[1]

    • Do NOT use organic solvents (ethanol, acetone) to wash skin; this increases absorption of the halo-ketone.

    • Seek medical attention immediately (treat as a chemical burn).

References

  • Interactive Learning Paradigms, Inc. The MSDS HyperGlossary: Lachrymator. [Link]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Limitations). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.